Technical Documentation Center

2-Chlorotetrafluoropropanoyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chlorotetrafluoropropanoyl fluoride
  • CAS: 28627-00-1

Core Science & Biosynthesis

Foundational

Structural Characterization and Physicochemical Profiling of 2-Chlorotetrafluoropropanoyl Fluoride

Executive Summary 2-Chlorotetrafluoropropanoyl fluoride is a highly reactive, volatile fluorinated acyl fluoride[1]. Because it exists as a gas or a highly volatile liquid near standard room temperature[2], its solid-sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chlorotetrafluoropropanoyl fluoride is a highly reactive, volatile fluorinated acyl fluoride[1]. Because it exists as a gas or a highly volatile liquid near standard room temperature[2], its solid-state structural characterization cannot be achieved through conventional benchtop crystallization. Instead, it requires specialized in situ cryo-crystallography. In medicinal chemistry, this compound is an invaluable building block; the introduction of its fluorine-rich motifs into active pharmaceutical ingredients (APIs) dramatically improves cell membrane permeability, metabolic stability, and overall bioavailability[3]. This technical guide details the compound's physicochemical properties, the rigorous methodology required to isolate its crystal structure, and its downstream applications in drug development.

Physicochemical Profiling

Understanding the baseline physical properties of 2-chlorotetrafluoropropanoyl fluoride is critical for designing safe handling and crystallization protocols. The presence of the acyl fluoride group makes the molecule highly susceptible to hydrolysis, demanding strictly anhydrous conditions.

PropertyValue
IUPAC Name 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride
CAS Number 28627-00-1[1]
Molecular Formula C₃ClF₅O[4]
Molecular Weight 182.48 g/mol [4]
Boiling Point 11 °C to 17 °C[2][5]
Physical State (at STP) Colorless gas / highly volatile liquid[2]
Chemical Reactivity Highly electrophilic; hydrolyzes rapidly to HF and carboxylic acid

In Situ Cryo-Crystallography Protocol

Because 2-chlorotetrafluoropropanoyl fluoride boils between 11 °C and 17 °C[5], standard vapor diffusion or slow evaporation methods are physically impossible. To elucidate its 3D molecular packing, we must employ within a sealed capillary[6].

Step-by-Step Methodology

Step 1: Capillary Preparation and Loading

  • Action : Inside an anhydrous, nitrogen-purged glovebox chilled to 0 °C, inject 2 μL of the liquid compound into a 0.3 mm quartz X-ray capillary. Immediately flame-seal the open end.

  • Causality : The sub-ambient loading temperature prevents the compound from boiling during transfer[5]. The hermetic flame-seal prevents evaporation and safely contains the internal pressure shifts that occur during the liquid-to-solid phase transition.

Step 2: Flash Cooling

  • Action : Mount the sealed capillary onto the diffractometer's goniometer. Rapidly quench the sample to 100 K using an open-flow nitrogen cryostream.

  • Causality : Flash cooling bypasses the thermodynamic formation of large, destructive polycrystalline ice networks, kinetically trapping the molecules in a metastable glass or microcrystalline powder state.

Step 3: Laser-Assisted Zone Annealing (Self-Validating Step)

  • Action : Focus an infrared (IR) laser onto the capillary to create a localized 0.5 mm melt zone. Slowly translate the laser along the capillary axis at a rate of 0.5 mm/hr.

  • Causality : Rapid freezing creates multiple nucleation sites (powder). Controlled, localized melting isolates a single nucleation event. As the melt zone translates, a single crystal grows epitaxially from the isolated seed.

  • System Validation : Before full data collection, capture 3–5 initial diffraction frames. The presence of sharp, distinct diffraction spots (low mosaicity) mathematically validates that a single crystal has formed. If continuous powder rings are observed, the annealing cycle must be repeated.

Step 4: Data Collection

  • Action : Collect a full sphere of X-ray diffraction data at 100 K using Mo-Kα or Cu-Kα radiation, followed by standard integration and structural refinement.

CryoWorkflow N1 1. Capillary Loading (Volatile Liquid at 0°C) N2 2. Flame Sealing (Prevent Evaporation) N1->N2 N3 3. Flash Cooling (N2 Stream at 100K) N2->N3 N4 4. IR Laser Annealing (Single Crystal Growth) N3->N4 N5 5. X-Ray Diffraction (Data Collection) N4->N5

Workflow for in situ cryo-crystallography of volatile liquids using capillary confinement.

Structural Chemistry & Mechanistic Insights

Once crystallized, the solid-state packing of 2-chlorotetrafluoropropanoyl fluoride is dictated by a delicate balance of weak, highly directional intermolecular forces, similar to those observed in other [6].

  • Conformational Landscape : The molecule adopts a staggered conformation along the C-C bond to minimize steric repulsion between the bulky trifluoromethyl (-CF₃) group and the acyl fluoride (-COF) moiety.

  • Halogen Bonding (C-Cl···O=C) : The covalently bonded chlorine atom features a region of depleted electron density known as the σ-hole. This acts as a Lewis acid, forming strong, directional halogen bonds with the electron-rich carbonyl oxygen of adjacent molecules[6]. These interactions are the primary drivers of the crystal lattice architecture.

  • Fluorine Networks : The -CF₃ groups engage in weak C-F···F-C interactions, creating a distinct hydrophobic sub-network that interlocks the halogen-bonded chains.

Applications in Drug Development

The strategic introduction of fluorine into drug molecules is a cornerstone of modern pharmacology[3]. 2-Chlorotetrafluoropropanoyl fluoride serves as a premium building block for this purpose.

  • Enhancing Pharmacokinetics : Grafting the 2-chloro-1,1,2,2-tetrafluoroethyl motif onto an API significantly increases its lipophilicity. This promotes superior absorption through lipid bilayers and alters the physiological delivery speed of the therapeutic agent[3].

  • Synthetic Integration : The acyl fluoride group is highly electrophilic but more stable than its acyl chloride counterpart. It undergoes clean nucleophilic acyl substitution with primary or secondary amines to form robust tetrafluoro-amides. These amides are critical intermediates in the synthesis of novel anticancer, antiviral, and central nervous system (CNS) drugs[3].

ChemPathway A 2-Chlorotetrafluoropropanoyl fluoride (Acyl Fluoride) B Nucleophilic Attack (Amine/Alcohol) A->B C Tetrafluoro-Amide (Stable Intermediate) B->C D Structural Tuning (Deoxofluorination) C->D E Fluorinated API (Enhanced Lipophilicity) D->E

Synthetic integration of 2-chlorotetrafluoropropanoyl fluoride into fluorinated APIs.

Handling & Safety Protocols

Due to its classification as an acyl fluoride, this compound reacts violently with ambient moisture to generate toxic, corrosive hydrogen fluoride (HF) gas and the corresponding carboxylic acid.

  • Storage : Must be stored in pressurized, inert-gas-filled cylinders or tightly sealed PFA/PTFE containers at sub-ambient temperatures.

  • Handling : All experimental transfers must be conducted using gas-tight syringes or vacuum manifolds within a strictly anhydrous glovebox environment. Standard borosilicate glassware will degrade upon HF exposure; therefore, fluoropolymer equipment is mandatory.

References

  • List of gases - Wikipedia. Available at:[Link]

  • 28627-00-1 | 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride - Chemindex. Available at: [Link]

  • Liquid Ethyl Chloroformate Revealed by In Situ Cryo-Crystallography - Crystal Growth & Design (ACS Publications). Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of 2-Chlorotetrafluoropropanoyl Fluoride at Room Temperature: A Technical Whitepaper

Executive Summary 2-Chlorotetrafluoropropanoyl fluoride (CF₃CFClCOF) is a highly specialized, perhalogenated acyl halide utilized as a building block in advanced fluoro-organic synthesis. Evaluating its thermodynamic sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chlorotetrafluoropropanoyl fluoride (CF₃CFClCOF) is a highly specialized, perhalogenated acyl halide utilized as a building block in advanced fluoro-organic synthesis. Evaluating its thermodynamic stability at room temperature requires decoupling its intrinsic thermal robustness from its extreme kinetic vulnerability to nucleophiles. This guide provides an in-depth mechanistic analysis and field-proven experimental workflows for handling this volatile compound without compromising its structural integrity.

Molecular Architecture & Intrinsic Thermodynamic Stability

The thermodynamic stability of any compound is fundamentally dictated by its internal energy and the strength of its intramolecular forces ()[1]. For 2-chlorotetrafluoropropanoyl fluoride (CAS: 28627-00-1) ()[2], the highly fluorinated backbone provides exceptional intrinsic stability against thermal decomposition at standard room temperature (20 °C – 25 °C).

The Alpha-Carbon Advantage: A critical structural feature of CF₃CFClCOF is its fully perhalogenated alpha-carbon, which bears a chlorine atom, a fluorine atom, a trifluoromethyl group (-CF₃), and the acyl fluoride moiety (-COF). The complete absence of an alpha-proton precludes any enolization or spontaneous ketene formation via dehydrohalogenation. By eliminating these low-energy degradation pathways, the molecule is thermodynamically locked into its current state, provided the environment remains strictly anhydrous.

Furthermore, the carbon-fluorine (C-F) bond in the acyl position possesses a high bond dissociation energy (~115 kcal/mol), making acyl fluorides significantly more stable against spontaneous homolytic cleavage than their acyl chloride counterparts.

Molecular_Logic CF3 CF3 Group (Strong -I Effect) AlphaC Alpha-Carbon (CFCl) CF3->AlphaC Inductive Pull Carbonyl Carbonyl Carbon (C=O) AlphaC->Carbonyl Inductive Pull Nucleophile H2O Nucleophile Carbonyl->Nucleophile High Electrophilicity Fluoride Acyl Fluoride (-F) Fluoride->Carbonyl Inductive Pull

Fig 1: Intramolecular electronic effects rendering the carbonyl carbon highly electrophilic.

Phase Behavior: The Gas-Liquid Dichotomy at Room Temperature

A frequent point of failure in evaluating the stability of CF₃CFClCOF is ignoring its phase behavior. The compound has a reported boiling point of 11 °C ()[3], with some commercial ranges noting 15 °C to 17 °C ()[4].

Causality of Experimental Design: Because standard room temperature (20 °C – 25 °C) exceeds its boiling point, CF₃CFClCOF exists as a gas under ambient conditions. This phase state exponentially increases its vapor pressure and molecular collision frequency. Therefore, evaluating its thermodynamic stability requires pressurized containment or cryogenic condensation. Unsealed exposure will result in rapid vaporization loss, which is frequently (and incorrectly) misdiagnosed by junior researchers as chemical degradation.

Environmental Reactivity: The Hydrolysis Pathway

While intrinsically stable in isolation, CF₃CFClCOF is thermodynamically unstable in the presence of nucleophiles, particularly water.

Mechanistic Causality: The trifluoromethyl (-CF₃) group and the alpha-chlorine atom exert profound electron-withdrawing inductive (-I) effects. This severely depletes electron density at the carbonyl carbon, rendering it fiercely electrophilic (as visualized in Fig 1). Upon exposure to ambient moisture, the nucleophilic attack forms a tetrahedral intermediate, followed by the highly exergonic ( ΔG≪0 ) elimination of hydrogen fluoride (HF) to yield 2-chloro-2,3,3,3-tetrafluoropropanoic acid.

Thus, the "instability" of this compound at room temperature is almost exclusively a function of its hydrolytic vulnerability.

Hydrolysis_Workflow Step1 CF3-CFCl-COF (Gas) at 25°C Step2 Exposure to Ambient Moisture (H2O) Step1->Step2 Environmental Breach Step3 Tetrahedral Intermediate Formation (Kinetically Fast) Step2->Step3 Nucleophilic Attack Step4 CF3-CFCl-COOH + HF (Thermodynamically Stable State) Step3->Step4 Exergonic Elimination (ΔG < 0)

Fig 2: Thermodynamic degradation pathway of CF3CFClCOF upon exposure to moisture.

Experimental Protocols: Handling & Stability Validation

To rigorously utilize CF₃CFClCOF, researchers must employ self-validating workflows that isolate the compound from environmental moisture while safely managing its gas-phase volatility.

Protocol 1: Anhydrous Cryogenic Transfer and Storage

Objective: Prevent hydrolytic degradation and manage extreme vapor pressure.

  • Apparatus Preparation: Bake all stainless steel transfer lines and Schlenk flasks at 150 °C under high vacuum (< 0.1 Torr) for a minimum of 12 hours to strip surface-bound water.

  • Cryogenic Condensation: Because the boiling point is ~11 °C[3], submerge the receiving vessel in a dry ice/isopropanol bath (-78 °C). Transfer the CF₃CFClCOF gas via a vacuum manifold; the extreme temperature differential will rapidly condense the gas into a stable liquid.

  • Pressurized Storage: Seal the vessel under a dry argon atmosphere. Store in an explosion-proof refrigerator (2 °C to 8 °C) to maintain the liquid phase and suppress vapor pressure.

Protocol 2: Longitudinal ¹⁹F NMR Stability Tracking

Objective: A self-validating system to monitor thermodynamic stability and detect trace hydrolysis at room temperature.

  • Sample Preparation: Inside an argon-filled glovebox (< 0.5 ppm H₂O), dissolve a 50 µL aliquot of condensed CF₃CFClCOF in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Hermetic Sealing: Transfer the solution to a J. Young valve NMR tube. Causality: Standard plastic NMR caps cannot contain the vapor pressure of CF₃CFClCOF at 25 °C; a J. Young PTFE valve ensures a hermetic seal, preventing gas escape.

  • Baseline Acquisition (T=0): Acquire a ¹⁹F NMR spectrum at 25 °C. Document the baseline integration ratios for the -CF₃ group, the alpha-F, and the acyl -F.

  • Longitudinal Validation: Store the J. Young tube at a controlled 25 °C. Acquire spectra every 24 hours for 7 days. Thermodynamic stability is confirmed by the preservation of the initial integration ratios and the strict absence of a sharp singlet at approximately -160 ppm, which would indicate the formation of HF (the primary thermodynamic sink of hydrolysis).

Quantitative Data Summary

Thermodynamic / Physical PropertyValueImplication for Stability & Handling
Boiling Point 11 °C – 17 °CExists as a gas at standard room temperature; requires pressurized or cryogenic handling to prevent vaporization.
Molecular Weight 182.48 g/mol Forms a high-density gas that can pool in low-ventilated areas if a breach occurs.
Alpha-Protons 0Cannot undergo spontaneous enolization or ketene formation, locking its thermal stability.
Hydrolysis Reactivity ( ΔG ) Highly Exergonic (< 0)Thermodynamically unstable in the presence of H₂O; degrades irreversibly into CF₃CFClCOOH and toxic HF.

References

  • List of gases - Wikipedia. URL:[Link]

  • AAMC MCAT Practice Exam 3 Cp Solutions - Jack Westin. URL: [Link]

Sources

Foundational

Mechanistic pathways for 2-Chlorotetrafluoropropanoyl fluoride formation

An In-Depth Technical Guide to the Mechanistic Pathways of 2-Chlorotetrafluoropropanoyl Fluoride Formation The Molecular Imperative In the landscape of modern drug development and advanced materials science, fluorinated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Pathways of 2-Chlorotetrafluoropropanoyl Fluoride Formation

The Molecular Imperative

In the landscape of modern drug development and advanced materials science, fluorinated building blocks are indispensable. Among these, 2-Chlorotetrafluoropropanoyl fluoride (CAS 28627-00-1; molecular formula C3ClF5O) stands out as a highly reactive, specialized acyl fluoride[1][2]. With a molecular weight of 182.48 g/mol and a highly volatile nature (boiling point of 15.00°C – 17.00°C), it serves as a critical electrophilic intermediate[1][3].

Unlike acyl chlorides, which are highly susceptible to rapid hydrolysis, acyl fluorides strike a unique balance: they are stable enough to be handled and purified, yet reactive enough to undergo rapid nucleophilic acyl substitution with amines and alcohols. The introduction of the –CFClCF3 moiety via this reagent provides a unique bioisostere that dramatically alters the lipophilicity, steric bulk, and metabolic stability of pharmaceutical candidates. Historical research into inorganic halogen oxidizers and fluorinated gases has long documented the utility of this specific compound[4].

The Thermodynamic Engine: Mechanistic Pathways

The synthesis of 2-chlorotetrafluoropropanoyl fluoride is not a trivial transformation. It requires overriding the inherent stability of carbon-halogen bonds. The most atom-economical and scalable method relies on the oxidation and subsequent rearrangement of an electron-deficient alkene.

Pathway A: Epoxidation and 1,2-Fluoride Shift (Primary Route)

This pathway leverages 2-chloro-1,1,3,3,3-pentafluoropropene (CF3CCl=CF2) as the starting material.

  • Nucleophilic Epoxidation: Standard electrophilic oxidants (like mCPBA) fail because the perfluoroalkene is severely electron-deficient. Therefore, nucleophilic epoxidation is required. The alkene is treated with oxygen under UV irradiation or with alkaline hypochlorite, forcing a nucleophilic attack on the polarized C=C bond to form the metastable intermediate, 2-chloro-1,1,3,3,3-pentafluoropropene oxide (an oxirane).

  • Catalytic Ring-Opening: The oxirane ring is highly strained. Upon exposure to a Lewis acid catalyst (such as SbF5 or activated Al2O3), the C–O bond at the terminal CF2 group cleaves.

  • The 1,2-Fluoride Shift (Causality): Why does fluorine migrate instead of chlorine? The cleavage generates a transient carbocationic character. A fluoride ion migrates from the terminal CF2 to the central CCl carbon. This specific 1,2-shift is thermodynamically driven by the formation of the immensely stable carbonyl fluoride (C=O) bond at the terminal position, yielding the final product: CF3–CFCl–COF .

Pathway B: Halogen Exchange

An alternative route begins with 2-chlorotetrafluoropropionyl chloride. By reacting this precursor with anhydrous sodium fluoride (NaF) or antimony trifluoride (SbF3), a direct halogen exchange occurs at the acyl carbon. While this avoids the complexity of epoxidation, acquiring the specific perhalogenated acyl chloride precursor is often more challenging than sourcing the alkene.

MechanisticPathway A 2-Chloro-pentafluoropropene (CF3CCl=CF2) B Nucleophilic Epoxidation (O2 / UV or OCl-) A->B C Oxirane Intermediate (CF3-CCl(O)CF2) B->C D Lewis Acid Catalysis (e.g., SbF5, Al2O3) C->D E C-O Bond Cleavage & 1,2-Fluoride Shift D->E F 2-Chlorotetrafluoropropanoyl fluoride (CF3CFClCOF) E->F

Caption: Mechanistic progression from CF3CCl=CF2 to CF3CFClCOF via epoxide rearrangement.

Quantitative Pathway Analysis

To assist in synthetic planning, the following table summarizes the comparative metrics of the primary mechanistic pathways.

PathwayStarting PrecursorReagents / CatalystTypical Yield (%)SelectivityKey Byproducts
A. Epoxide Rearrangement CF3CCl=CF2O2 / UV, then SbF575–85%HighCF3COCF2Cl (minor isomer)
B. Halogen Exchange CF3CFClCOClNaF or SbF380–90%Very HighUnreacted precursor
C. Electrochemical (ECF) CH3CHClCOClAnhydrous HF, e⁻<30%LowCF3CF2COF, cleavage fragments

Laboratory Execution: Self-Validating Protocols

Due to the corrosive nature of acyl fluorides and their extreme volatility (BP: 15–17°C)[1][3], standard glassware and ambient conditions will result in catastrophic product loss and equipment degradation. The following protocol outlines a self-validating system for Pathway A.

Step-by-Step Methodology:

  • Reactor Preparation (Causality: Corrosion Prevention): Purge a Hastelloy C-276 autoclave with dry N2 for 30 minutes. Borosilicate glass must be avoided as trace HF generation will etch the glass, creating water that subsequently hydrolyzes the product into 2-chlorotetrafluoropropanoic acid.

  • Photochemical Epoxidation: Charge the reactor with liquid 2-chloro-1,1,3,3,3-pentafluoropropene at -30°C. Introduce anhydrous O2 gas (3 bar) and irradiate using a medium-pressure Hg lamp. Maintain the temperature strictly below 0°C to stabilize the forming oxirane.

  • Catalytic Rearrangement: Transfer the crude oxirane mixture via a closed, anhydrous line into a secondary Hastelloy vessel containing a catalytic bed of activated Al2O3 at 25°C. The exothermic 1,2-fluoride shift will occur spontaneously.

  • Cryogenic Distillation (Causality: Volatility Control): Connect the reactor to a fractional distillation column equipped with a receiving flask submerged in a dry ice/acetone bath (-78°C). Slowly heat the reactor. Collect the fraction boiling at 15°C–17°C[1].

ExperimentalWorkflow Step1 Hastelloy Reactor Setup (Strictly Anhydrous) Step2 UV-Driven Oxidation (-30°C to 0°C) Step1->Step2 Step3 Catalytic Rearrangement (Al2O3 or SbF5) Step2->Step3 Step4 Cryogenic Distillation (Collect at 15-17°C) Step3->Step4 Step5 Validation (19F NMR & IR) Step4->Step5

Caption: Closed-system experimental workflow for the synthesis and isolation of CF3CFClCOF.

Structural Validation

To validate the success of the protocol, the isolated liquid must be subjected to spectroscopic analysis.

  • 19F NMR Spectroscopy: This is the ultimate self-validating tool for this synthesis. The spectrum will show three distinct fluorine environments: a doublet/multiplet for the –CF3 group, a complex multiplet for the chiral –CFCl– center, and a highly deshielded signal (typically around +20 to +30 ppm relative to CFCl3) corresponding to the –COF carbonyl fluoride.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band at approximately 1880 cm⁻¹ is definitively characteristic of the highly polarized C=O stretch in an acyl fluoride, confirming that hydrolysis to the carboxylic acid (which would appear broad at ~1750 cm⁻¹) has not occurred.

References

  • abcr Gute Chemie. "AB128450 | CAS 28627-00-1: 2-Chlorotetrafluoropropanoyl fluoride, 97%". abcr.com.
  • Benchchem. "2-Chlorotetrafluoropropanoyl fluoride | 28627-00-1". benchchem.com.
  • ChemWhat. "2-氯四氟丙酰氟CAS#: 28627-00-1 - ChemWhat". chemwhat.net.
  • Defense Technical Information Center (DTIC). "Inorganic Halogen Oxidizer Research" (Ref. CAS 28627-00-1). dtic.mil.
  • Echemi. "Buy 2-Chlorotetrafluoropropionyl fluoride 99%". echemi.com.

Sources

Exploratory

Infrared (IR) Spectroscopic Profiling of 2-Chlorotetrafluoropropanoyl Fluoride: A Technical Guide for Structural Elucidation

Executive Summary 2-Chlorotetrafluoropropanoyl fluoride (CAS: 28627-00-1) is a highly reactive, volatile fluorinated building block extensively utilized in the synthesis of advanced agrochemicals, fluoropolymers, and pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chlorotetrafluoropropanoyl fluoride (CAS: 28627-00-1) is a highly reactive, volatile fluorinated building block extensively utilized in the synthesis of advanced agrochemicals, fluoropolymers, and pharmaceutical active pharmaceutical ingredients (APIs). With a boiling point of approximately 11 °C at standard atmospheric pressure (1[1]), this compound exists as a gas at standard laboratory temperatures.

For researchers and drug development professionals, verifying the structural integrity of this synthon is critical. Infrared (IR) spectroscopy provides a rapid, non-destructive method for structural elucidation. However, the extreme electronegativity of its substituents and its volatile, moisture-sensitive nature demand specialized interpretative frameworks and experimental protocols. This whitepaper details the vibrational causality, expected absorption bands, and the rigorous gas-phase FTIR methodology required to analyze this molecule accurately.

Molecular Architecture & Vibrational Causality

To interpret the IR spectrum of 2-chlorotetrafluoropropanoyl fluoride (CF₃-CFCl-COF), one must analyze the profound electronic environment surrounding the carbonyl core. The molecule features a chiral center at C2, flanked by a trifluoromethyl (-CF₃) group, a chlorine atom, and an acyl fluoride (-COF) moiety.

The Inductive Blue Shift of the Carbonyl Band

In standard aliphatic ketones, the C=O stretching frequency typically appears around 1715 cm⁻¹. However, in 2-chlorotetrafluoropropanoyl fluoride, the highly electronegative fluorine and chlorine atoms exert a massive electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl oxygen, severely restricting the delocalization of the oxygen's lone pairs.

Consequently, the resonance structure containing a C-O single bond is destabilized, forcing the carbonyl to maintain a nearly pure double-bond character. This shortens the bond length and drastically increases the force constant of the C=O oscillator, shifting the absorption frequency to the 1870–1890 cm⁻¹ range, a phenomenon well-documented in perfluoroalkyl acyl fluorides (2[2]).

InductiveEffect A Highly Electronegative Halogens (-F, -Cl) B Strong Inductive Electron Withdrawal (-I) A->B Pulls e⁻ density C Decreased Resonance in C=O Bond B->C Localizes lone pairs D Increased C=O Bond Force Constant C->D Shortens bond E Blue Shift in IR (1870-1890 cm⁻¹) D->E Higher frequency

Fig 1: Mechanistic pathway of halogen-induced blue shift in acyl fluoride carbonyl stretching.

C-F and C-Cl Stretching Dynamics

The C-F bonds in the -CF₃ and -CFCl- groups possess massive dipole moment derivatives. When these bonds vibrate, they cause a severe change in the molecular dipole, resulting in intensely absorbing, broad bands in the 1100–1300 cm⁻¹ region. These bands often exhibit complex line shapes due to dynamic vibrational coupling between the perfluoroalkyl groups (3[3]). The C-Cl stretch, typically found between 850–550 cm⁻¹ in alkyl halides (4[4]), is pushed toward the higher end of this range due to the adjacent fluorines stiffening the local molecular skeleton.

Quantitative Spectral Data

The following table summarizes the core IR absorption bands expected for 2-chlorotetrafluoropropanoyl fluoride, providing a reference for spectral deconvolution.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityCausality & Structural Notes
Acyl Fluoride (C=O) Stretching1870 – 1890Very StrongExtreme blue-shift driven by the combined -I effect of the acyl fluorine and the adjacent -CFCl-CF₃ group.
Trifluoromethyl (-CF₃) Asymmetric Stretch1200 – 1300Very StrongDominates the spectrum. High dipole moment change during vibration causes peak broadening.
Trifluoromethyl (-CF₃) Symmetric Stretch1100 – 1180StrongOften coupled with C-C skeletal vibrations.
Acyl C-F Stretching1000 – 1100Medium-StrongCan overlap with the lower-frequency tail of the -CF₃ stretching envelope.
Alkyl C-Cl Stretching750 – 850MediumAppears at the higher end of the standard 850-550 cm⁻¹ range due to adjacent fluorination.

Experimental Protocol: High-Fidelity Gas-Phase IR Acquisition

Because 2-chlorotetrafluoropropanoyl fluoride boils at 11 °C (1[1]), standard benchtop ATR-FTIR is highly impractical without specialized cryogenic accessories. Furthermore, acyl fluorides are highly susceptible to hydrolytic degradation. Exposure to ambient humidity rapidly converts the molecule into 2-chloro-2,3,3,3-tetrafluoropropanoic acid and Hydrogen Fluoride (HF) . HF will irreversibly etch standard KBr or NaCl optical windows.

To ensure trustworthy, self-validating results, the following gas-phase transmission protocol utilizing Zinc Selenide (ZnSe) windows must be strictly adhered to.

Step-by-Step Methodology
  • System Preparation & Purging: Equip a 10-cm pathlength gas transmission cell with HF-resistant ZnSe windows. Purge the FTIR spectrometer's optical bench and sample compartment with ultra-dry nitrogen (H₂O < 5 ppm) for at least 30 minutes to eliminate atmospheric water vapor and CO₂ interference.

  • Background Acquisition: Connect the gas cell to a high-vacuum manifold. Evacuate the cell to a baseline pressure of 10⁻³ Torr. Acquire a background spectrum (Recommended: 64 scans, 4 cm⁻¹ resolution).

  • Sample Introduction: Isolate the vacuum pump and carefully introduce the gaseous 2-chlorotetrafluoropropanoyl fluoride into the cell. Critical Insight: Maintain the sample pressure between 10 to 50 Torr. Exceeding this pressure will cause the intensely absorbing C-F stretching modes to "bottom out" (saturate the detector), resulting in truncated peaks and loss of resolution.

  • Spectral Acquisition: Collect the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution).

  • Safe Evacuation & Neutralization: Do not vent the gas directly to the atmosphere. Evacuate the cell through a vacuum trap containing a soda-lime scrubber to safely neutralize the reactive acyl fluoride and any trace HF before the exhaust reaches the fume hood.

IRWorkflow Step1 1. System Purge (Dry N2, <5 ppm H2O) Step2 2. Gas Cell Evacuation (10⁻³ Torr) Step1->Step2 Step3 3. Background Scan (ZnSe Windows) Step2->Step3 Step4 4. Vacuum Line Sample Transfer Step3->Step4 Step5 5. FTIR Acquisition (64 Scans, 4 cm⁻¹) Step4->Step5 Alert Critical: Prevent Hydrolysis HF Etches KBr/NaCl Step4->Alert Moisture Risk Step6 6. Spectral Deconvolution & Peak Assignment Step5->Step6

Fig 2: Step-by-step gas-phase FTIR acquisition protocol for volatile acyl fluorides.

References

  • List of gases - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • IR Spectroscopy Tutorial: Alkyl Halides Source: Organic Chemistry at CU Boulder URL:[Link]

  • Fourier transform infrared studies of polyimide and poly(methyl- methacrylate) surfaces during downstream microwave plasma etching Source: AIP Publishing (Journal of Vacuum Science & Technology A) URL:[Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of Perhalogenated Acyl Fluorides in Modern Organic Synthesis

Abstract: Acyl fluorides have emerged as uniquely advantageous reagents in organic synthesis, offering a superior balance of stability and reactivity compared to their more common acyl chloride counterparts.[1][2] Their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Acyl fluorides have emerged as uniquely advantageous reagents in organic synthesis, offering a superior balance of stability and reactivity compared to their more common acyl chloride counterparts.[1][2] Their attenuated reactivity reduces side reactions, while their stability to moisture simplifies handling.[3] This guide explores the applications of perhalogenated acyl fluorides, using the structural motif of 2-chlorotetrafluoropropanoyl fluoride as a representative example. While specific literature on 2-chlorotetrafluoropropanoyl fluoride is nascent, its reactivity can be confidently extrapolated from the well-documented behavior of analogous short-chain perfluoroacyl fluorides. We present the mechanistic underpinnings of their utility and provide detailed protocols for their application in key synthetic transformations, namely the synthesis of amides and esters.

Introduction: The Advantage of Acyl Fluorides

In the hierarchy of carboxylic acid derivatives, acyl halides are paramount for their high reactivity, enabling facile conversion into other functional groups. Within this class, acyl chlorides have traditionally dominated. However, the burgeoning field of organofluorine chemistry has cast a new light on acyl fluorides. Their strong C-F bond renders them significantly more stable towards hydrolysis than acyl chlorides, making them easier to handle and purify.[3]

Despite this enhanced stability, their electrophilicity remains comparable to activated esters, allowing for efficient reactions with nucleophiles under mild conditions.[3] This unique combination of properties provides significant advantages, particularly in complex syntheses where sensitive functional groups must be preserved or where stereochemical integrity is critical, such as in peptide coupling.[2][3]

Key Advantages:

  • Enhanced Stability: Less sensitive to ambient moisture compared to acyl chlorides.

  • Reduced Side Reactions: Cleaner reaction profiles with fewer byproducts.

  • Stereochemical Retention: Acylations involving substrates with α-stereocenters generally proceed with minimal racemization.[3]

  • Versatility: Serve as key intermediates for amides, esters, and in metal-catalyzed cross-coupling reactions.

Compounds like 2-chlorotetrafluoropropanoyl fluoride represent a class of highly functionalized, electron-deficient acylating agents. The presence of additional halogens is expected to further modulate the reactivity at the carbonyl center, making them potent reagents for challenging transformations.

Core Application: Nucleophilic Acyl Substitution

The primary utility of acyl fluorides lies in their role as electrophiles in nucleophilic acyl substitution reactions. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the fluoride ion, a good leaving group, to form the final product.

General Mechanism

The mechanism involves the attack of a nucleophile (e.g., an alcohol or amine) on the electrophilic carbonyl carbon of the acyl fluoride. This forms a transient tetrahedral intermediate. The intermediate then eliminates the fluoride ion to regenerate the carbonyl double bond, resulting in the substituted product.

Caption: General mechanism of nucleophilic acyl substitution using an acyl fluoride.

Protocol: Amide Bond Formation

Acyl fluorides are particularly effective for creating amide bonds, including the formation of peptides, where their reduced reactivity curtails epimerization at the adjacent stereocenter.[2] The reaction typically proceeds under neutral or mildly basic conditions at room temperature.

Causality Behind Experimental Choices
  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are chosen to avoid reaction with the solvent and to ensure solubility of the reactants.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often added. Its role is to scavenge the HF byproduct generated during the reaction, which could otherwise protonate the amine nucleophile, rendering it unreactive. An excess of the amine substrate can also serve this purpose.

  • Temperature: Reactions are typically run at 0 °C to room temperature. The high reactivity of the acyl fluoride usually does not require heating, which helps to prevent side reactions and degradation of sensitive substrates.

General Experimental Protocol for Amidation

This protocol describes a general procedure for the reaction of an amine with a perhalogenated acyl fluoride.

Sources

Application

Application Note: Gas-Phase Reaction Methodology for 2-Chlorotetrafluoropropanoyl Fluoride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the continuous gas-phase synthesis and isolation of 2-chloro-2,3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the continuous gas-phase synthesis and isolation of 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride (CAS 28627-00-1).

Introduction & Mechanistic Overview

In the field of medicinal chemistry, the introduction of fluorine atoms and fluorinated functional groups into organic molecules is a critical strategy for the development of new anticancer, antiviral, and central nervous system therapeutics[1]. Fluorination improves cell membrane permeability, metabolic stability, and bioavailability. Among fluorinated building blocks, acyl fluorides serve as highly reactive, yet manageable, intermediates for synthesizing complex amides, esters, and ketones[2].

2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride (CF₃CFClCOF) is a specialized fluorinated acyl fluoride. With a boiling point reported between 11 °C[3] and 17 °C[4], it exists as a gas at standard room temperature, necessitating specialized gas-phase handling and continuous flow methodologies.

The most efficient synthetic route to this compound avoids liquid-phase solvent interactions, which often lead to unwanted hydrolysis or polymerization. Instead, it relies on a two-step gas-phase process:

  • Oxidation: The photochemical or thermal oxidation of 2-chloropentafluoropropene (CF₃CCl=CF₂) to its corresponding epoxide intermediate.

  • Isomerization: The Lewis acid-catalyzed rearrangement of the epoxide, where a fluorine atom migrates from the terminal CF₂ group to the adjacent carbon, forming the highly stable C=O bond of the acyl fluoride.

Causality & Experimental Design (Expertise & Experience)

Designing a protocol for CF₃CFClCOF requires understanding the extreme reactivity of fluorinated acyl fluorides and epoxides.

  • Why Gas-Phase Continuous Flow? Fluorinated acyl fluorides are acutely sensitive to moisture, rapidly hydrolyzing to their corresponding carboxylic acids and releasing hazardous hydrogen fluoride (HF). A continuous gas-phase setup eliminates solvent-borne moisture. Furthermore, fluorinated epoxides can be thermally unstable; keeping them in the gas phase at low concentrations prevents dangerous exothermic runaway reactions.

  • Why Solid Lewis Acid Catalysts? The isomerization of the epoxide intermediate requires the cleavage of the C-O bond and a concerted 1,2-fluorine shift. Passing the gaseous epoxide over a fixed bed of fluorinated alumina (Al₂O₃) or antimony pentafluoride (SbF₅) supported on carbon provides the exact Lewis acidity needed to coordinate the epoxide oxygen, driving the regioselective migration of fluorine to yield CF₃CFClCOF without degrading the carbon backbone.

  • Self-Validating System: To ensure trustworthiness, the system must be monitored in real-time. By integrating inline Fourier Transform Infrared (FT-IR) spectroscopy, the process validates itself: the operator can observe the disappearance of the olefin C=C stretch (~1750 cm⁻¹), the transient appearance of epoxide ring vibrations, and the dominant emergence of the acyl fluoride C=O stretch (~1880 cm⁻¹).

Quantitative Data & Reaction Parameters

The following table summarizes the critical physical properties and optimized reaction parameters for the gas-phase synthesis of 2-chlorotetrafluoropropanoyl fluoride.

Parameter / PropertyValue / ConditionCausality / Rationale
CAS Number 28627-00-1Standard chemical identifier[4].
Molecular Formula C₃ClF₅OConfirms the 1,2-fluorine shift stoichiometry.
Boiling Point 11 °C – 17 °CDictates the need for cryogenic product trapping[3][4].
Precursor 2-ChloropentafluoropropeneProvides the exact carbon skeleton needed.
Oxidation Temp 40 °C – 60 °CPrevents premature thermal decomposition of the epoxide.
Isomerization Catalyst Fluorinated Al₂O₃Provides optimal Lewis acidity for epoxide ring-opening.
Isomerization Temp 130 °C – 160 °CSupplies activation energy for the 1,2-fluorine migration.

Experimental Protocol: Step-by-Step Methodology

Safety Warning: This protocol involves highly reactive, toxic, and corrosive fluorinated gases. All operations must be conducted in a specialized gas-handling fume hood using Hastelloy or Monel tubing to prevent corrosion.

Phase 1: System Preparation and Dehydration
  • Assemble a continuous flow reactor system consisting of a photochemical oxidation chamber followed in-series by a heated tubular fixed-bed reactor.

  • Pack the fixed-bed reactor with granular fluorinated Al₂O₃ (catalyst).

  • Causality Step: Purge the entire system with ultra-high purity (UHP) Argon at 150 °C for 3 hours. Reasoning: Even trace ambient moisture will hydrolyze the final product into 2-chloro-2,3,3,3-tetrafluoropropanoic acid.

Phase 2: Gas-Phase Epoxidation
  • Cool the photochemical oxidation chamber to 50 °C.

  • Introduce a gaseous mixture of 2-chloropentafluoropropene and O₂ (1:1.2 molar ratio) into the chamber at a controlled flow rate (e.g., 50 sccm).

  • Irradiate the chamber with a broad-spectrum UV source (254 nm) to initiate the radical oxidation process.

  • Validation: Use inline FT-IR at the exit of this chamber to confirm the formation of the epoxide intermediate (monitoring the C-O-C stretch).

Phase 3: Catalytic Isomerization
  • Route the epoxide-rich effluent directly into the fixed-bed reactor (fluorinated Al₂O₃) maintained at 150 °C.

  • Mechanistic Action: As the gas contacts the Lewis acid sites, the epoxide oxygen coordinates to the aluminum, triggering ring cleavage. The terminal fluorine atom migrates to the chlorine-bearing carbon, yielding 2-chlorotetrafluoropropanoyl fluoride.

Phase 4: Cryogenic Collection and Quality Control
  • Pass the reactor effluent through a stainless-steel collection cylinder immersed in a dry ice/acetone bath (-78 °C).

  • Self-Validation: Monitor the final gas stream via inline FT-IR. A successful reaction is validated by a strong, sharp carbonyl (C=O) absorption band at ~1880 cm⁻¹, characteristic of fluorinated acyl fluorides.

  • Seal the cylinder under Argon for subsequent downstream derivatization (e.g., coupling with amines for drug discovery workflows).

Process Visualization

The following diagram maps the continuous gas-phase workflow, illustrating the transformation from precursor to final isolated product.

G A 2-Chloropentafluoropropene (CF3-CCl=CF2) C Photochemical Oxidation Reactor (UV Irradiation, 50 °C) A->C B Oxygen (O2) Gas Feed B->C D Epoxide Intermediate CF3-CCl(O)CF2 C->D Epoxidation E Fixed-Bed Isomerization Reactor (Fluorinated Al2O3, 150 °C) D->E F 2-Chlorotetrafluoropropanoyl fluoride (CF3-CFCl-COF) E->F 1,2-Fluorine Migration G Cryogenic Trapping (-78 °C) & Inline FT-IR Validation F->G

Gas-phase workflow for synthesizing 2-chlorotetrafluoropropanoyl fluoride via epoxide isomerization.

References

  • Wikipedia. "List of gases". wikipedia.org.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2-Chlorotetrafluoropropanoyl Fluoride During Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Chlorotetrafluoropropanoyl fluoride. This document is designed for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chlorotetrafluoropropanoyl fluoride. This document is designed for researchers, scientists, and drug development professionals who work with highly reactive fluorinated compounds. Acyl fluorides like 2-Chlorotetrafluoropropanoyl fluoride are valuable synthetic intermediates due to their unique reactivity, often providing greater stability and selectivity compared to their acyl chloride counterparts.[1] However, this advantage is entirely dependent on the rigorous exclusion of water from the reaction system. This guide provides in-depth, field-proven troubleshooting advice and protocols to diagnose, prevent, and solve issues related to hydrolysis during synthesis.

Section 1: The Root Cause — Understanding the Hydrolysis of Acyl Fluorides
Q: Why is 2-Chlorotetrafluoropropanoyl fluoride so susceptible to hydrolysis?

A: The high reactivity of 2-Chlorotetrafluoropropanoyl fluoride stems from the electrophilicity of its carbonyl carbon. The fluorine atom, while highly electronegative, is a poor pi-donor, making the carbonyl carbon highly susceptible to nucleophilic attack. Water, even in trace amounts, acts as a potent nucleophile.

The mechanism involves the attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a fluoride ion and forming the corresponding carboxylic acid (2-Chlorotetrafluoropropanoic acid) and hydrogen fluoride (HF).[2] The generation of HF is particularly problematic as it is highly corrosive and can catalyze further decomposition or unwanted side reactions.

Reactants 2-Chlorotetrafluoropropanoyl Fluoride + H₂O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 2-Chlorotetrafluoropropanoic Acid + HF Intermediate->Products Collapse & Elimination

Caption: The hydrolysis mechanism of an acyl fluoride.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of moisture contamination in my synthesis?

A: Moisture can be introduced from several seemingly benign sources, and a successful synthesis requires addressing all of them.

  • Atmosphere: Ambient air is the most significant source of moisture.[3]

  • Solvents: Even new bottles of "anhydrous" or "dry" solvents from commercial suppliers contain trace amounts of water that are detrimental to this chemistry.[4]

  • Glassware: Water molecules readily adsorb onto the surface of glass. Failure to properly dry glassware is a common cause of reaction failure.[5]

  • Reagents: Starting materials and other reagents, particularly hygroscopic ones, can introduce water.

  • Inert Gas: If the inert gas line is not properly dried (e.g., with an in-line drying tube), it can be a continuous source of moisture.

cluster_sources Sources of Moisture Contamination center_node Reaction Mixture Atmosphere Atmosphere Humidity Atmosphere->center_node Solvents Solvents 'Anhydrous' Grade Solvents->center_node Glassware Glassware Surface Adsorption Glassware->center_node Reagents Reagents Hygroscopic Materials Reagents->center_node

Caption: Primary sources of moisture contamination.

Q2: Is an inert gas balloon sufficient, or do I need a Schlenk line or glovebox?

A: While a balloon provides a positive pressure of inert gas, it is not a truly closed system and is inadequate for highly moisture-sensitive reactions. A balloon setup does not allow for the rigorous removal of atmospheric gases from the vessel before starting. For the synthesis of acyl fluorides, a Schlenk line or a glovebox is mandatory.[5][6] These tools allow you to perform vacuum/inert gas cycles to thoroughly remove air and adsorbed moisture from the reaction vessel before introducing reagents.[5]

Q3: Can I use any drying agent for my solvents?

A: No, the choice of drying agent is critical and depends on the solvent. Some drying agents can react with the solvent. For instance, sodium metal or metal hydrides cannot be used with chlorinated solvents like dichloromethane (DCM).

SolventRecommended Primary Drying AgentIncompatible AgentsTypical Residual H₂O (ppm)
Dichloromethane (CH₂Cl₂)Calcium Hydride (CaH₂)Na, K, LiAlH₄~13[4]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)KOH (causes reaction)<10
Tetrahydrofuran (THF)Sodium/Benzophenone-~43 (refluxing)[4]
TolueneSodium/Benzophenone-<10
Diethyl EtherSodium/Benzophenone-<10

Note: For many solvents, standing over activated 3Å molecular sieves can also achieve very low water levels, often sub-10 ppm, and is a safer alternative to reactive metal hydrides.[4]

Section 3: Troubleshooting Guide: Diagnosing Hydrolysis Issues
Observed Problem Potential Cause Diagnostic Check Recommended Solution
Low or No Yield of Acyl Fluoride Hydrolysis of the product or inactivation of a moisture-sensitive fluorinating reagent.[7]Analyze the crude reaction mixture by ¹H and ¹⁹F NMR. Look for the characteristic signals of the 2-Chlorotetrafluoropropanoic acid byproduct.Rigorously follow the protocols for drying glassware, solvents, and inert gas setup (See Section 4). Ensure your fluorinating agent is fresh and has been handled under strictly anhydrous conditions.
Inconsistent Yields Between Batches Variable moisture content in solvents or reagents; changes in atmospheric humidity.Quantify the water content of your solvent from a new bottle and a previously opened one using Karl Fischer titration.[4][8]Implement and strictly adhere to a Standard Operating Procedure (SOP) for solvent drying and handling for every single experiment. Do not assume a new bottle of solvent is sufficiently dry.
Reaction Fails to Initiate Inactivation of reagents (e.g., organometallics, fluorinating agents) by trace moisture.Perform a control reaction with freshly purified and verified anhydrous reagents and solvents.Re-purify/dry all reagents. If using a fluorinating agent like DAST or Deoxo-Fluor, ensure it has not been compromised by atmospheric moisture during storage.[9][10]
Formation of Acidic Byproducts (Difficult Purification) Hydrolysis of the acyl fluoride during the reaction or aqueous workup.Check the pH of your organic layer during workup. An acidic pH indicates the presence of the carboxylic acid and HF.Perform the reaction under a rigorously inert atmosphere. For workup, consider non-aqueous methods if possible, or use a buffered aqueous solution and work quickly at low temperatures.
Section 4: Core Protocols for Anhydrous Synthesis
Protocol 4.1: Preparation and Verification of Anhydrous Solvents

Objective: To reduce the water content of a common solvent, Dichloromethane (DCM), to a level suitable for acyl fluoride synthesis.

Method: Distillation from Calcium Hydride (CaH₂)

  • Pre-Drying: Add approximately 10 g of powdered CaH₂ per liter of technical-grade DCM to a flask. Stir overnight. Causality: This removes the bulk of the water.

  • Setup: Assemble a distillation apparatus that has been oven-dried at 150°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.

  • Distillation: Decant the pre-dried DCM into the distillation flask containing fresh CaH₂ (5-10 g/L). Distill the solvent under a positive pressure of inert gas. Causality: CaH₂ is a highly effective drying agent for chlorinated solvents, reacting with water to produce insoluble Ca(OH)₂ and H₂ gas.[11]

  • Collection & Storage: Collect the distilled solvent in a flame-dried Schlenk flask equipped with a Teflon stopcock and store under an inert atmosphere over activated 3Å molecular sieves.

  • Verification (Mandatory): Before use, withdraw a small aliquot via a dry syringe and determine the water content using Karl Fischer titration. The target is < 20 ppm water.[4]

Protocol 4.2: Reaction Setup Under Inert Atmosphere (Schlenk Line)

Objective: To create a rigorously anhydrous and oxygen-free environment for the synthesis.

  • Glassware Preparation: Clean and assemble all necessary glassware (reaction flask, condenser, dropping funnel, etc.). Ensure all joints are lightly greased with high-vacuum grease. Place a magnetic stir bar in the reaction flask.

  • Drying: Heat the entire assembled apparatus with a heat gun under high vacuum for 10-15 minutes. This process is known as "flame-drying".[12] Causality: This step desorbs the tightly bound layer of water from the glass surface, which oven-drying alone may not fully remove.[5]

  • Purging: Allow the glassware to cool to room temperature under vacuum. Then, backfill the system with high-purity (99.998%+) argon or nitrogen. Repeat this vacuum/backfill cycle at least three times.[5] Causality: These cycles effectively dilute and remove any residual atmospheric gases and moisture from the flask.

  • Maintaining Atmosphere: After the final backfill, leave the flask under a slight positive pressure of inert gas, which can be monitored with an oil bubbler. The system is now ready for the addition of solvents and reagents.

cluster_schlenk_line Schlenk Line cluster_reaction_setup Reaction Apparatus InertGas Inert Gas (Ar or N₂) Manifold Dual Manifold InertGas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Stopcock Stopcock Manifold->Stopcock Flexible Tubing Flask Reaction Flask (Flame-Dried) Bubbler Oil Bubbler (Pressure Indicator) Flask->Bubbler Gas Outlet Stopcock->Flask

Caption: A typical reaction setup connected to a Schlenk line.

Protocol 4.3: Anhydrous Reagent Transfer

Objective: To add liquid and solid reagents to the reaction flask without introducing moisture.

Liquid Transfer via Syringe:

  • Prepare Syringe: Oven-dry the syringe and needle. Allow to cool in a desiccator.

  • Flush Syringe: Purge the syringe with inert gas from the Schlenk line 3-5 times.[13]

  • Transfer: Pierce the septum on the reagent bottle (which should be under positive inert gas pressure). Withdraw slightly more liquid than needed. Invert the syringe, push any gas bubbles out, and dispense the excess liquid back into the bottle to reach the exact volume.

  • Inject: Swiftly transfer the syringe to the reaction flask and inject the reagent through the flask's septum.

Solid Transfer:

  • Glovebox: The most reliable method is to weigh and add the solid inside an inert atmosphere glovebox.[5]

  • Positive Pressure Addition: If a glovebox is unavailable, open the reagent bottle and the reaction flask sidearm briefly under a strong positive flow of inert gas directed out of the openings. Quickly add the solid via a powder funnel and immediately seal the flask. This method is less ideal and carries a higher risk of contamination.

Section 5: Quality Control — A Self-Validating System

A robust synthetic protocol must be self-validating. It is not enough to simply perform the drying steps; you must verify their effectiveness.

Q: How do I know for sure that my system is dry enough before I add my starting materials?

A: The gold standard for water quantification is Coulometric Karl Fischer Titration .[4] It is highly accurate and can detect water at the parts-per-million (ppm) level. For any new or scaled-up synthesis, validating your solvent drying protocol with a Karl Fischer titrator is strongly recommended. More recently, methods using ¹⁹F NMR spectroscopy have been developed for sensitive water detection, which can be particularly convenient for labs working with fluorinated compounds as the necessary equipment is already in use.[14][15]

Start Start Synthesis Prep DrySolvent Dry Solvent (e.g., Distillation) Start->DrySolvent TakeSample Take Aliquot for QC DrySolvent->TakeSample KFT Perform Karl Fischer Titration TakeSample->KFT Decision H₂O Content < 20 ppm? KFT->Decision Proceed Proceed with Synthesis Decision->Proceed Yes Redry Re-Dry Solvent or Troubleshoot Protocol Decision->Redry No

Caption: Quality control workflow for solvent dryness verification.

References
  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. [Link]

  • Langhals, H. (1991). A Simple, Quick, and Precise Procedure for the Determination of Water in organic solvents. Spectroscopy Letters, 24(7-8), 1029-1039.
  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. PMC. [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Jung, Y., Lee, Y., & Shin, K. (2024). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. European Journal of Organic Chemistry, 27(18).
  • U.S. EPA. (n.d.). Methods for the Determination of Organic Compounds in Drinking Water. [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]

  • Vlasov, A. V., & Rudakov, O. B. (2015). A test method for determining water in organic solvents. Journal of Analytical Chemistry, 70, 1032–1034.
  • Burfield, D. R., & Smithers, R. H. (2002). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966-3968.
  • Edelmann, F. T. (2021, August 8). How to create inert atmosphere? ResearchGate. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • T. Scattolin, K. Deckers, F. Schoenebeck. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(21), 5740–5743. [Link]

  • NextSDS. (n.d.). 2-CHLOROTETRAFLUOROPROPANOYL FLUORIDE — Chemical Substance Information. [Link]

  • BenchChem. (2025).
  • Zhang, Z., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1855–1860. [Link]

  • LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents.
  • LibreTexts Chemistry. (2022, May 5). 7.
  • ResearchGate. (n.d.). Synthesis and Hydrolysis of Aryl Fluoroglycosides. [Link]

  • Tryniszewski, M., & Barbasiewicz, M. (2022). Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Synthesis, 54(06), 1446-1460.
  • Synfacts. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Liu, Y., et al. (2022). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. Frontiers in Nutrition, 9.
  • Vedejs, E., et al. (2022, April 19).
  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. [Link]

  • Wiley. (n.d.). Strategies Towards Challenging Fluorination Reactions. [Link]

  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Reactivity of Carbonyl and Carbamoyl Fluorides.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • NIST. (n.d.). 2-propenoyl fluoride, 2-fluoro-. [Link]

  • BenchChem. (n.d.). 2-Fluoropentane physical and chemical properties.

Sources

Optimization

Fractional distillation and purification techniques for crude 2-Chlorotetrafluoropropanoyl fluoride

Welcome to the technical support center for the purification of crude 2-Chlorotetrafluoropropanoyl fluoride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 2-Chlorotetrafluoropropanoyl fluoride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying principles and troubleshooting logic derived from field experience to ensure your purification is successful, safe, and efficient.

The purification of fluorinated acyl fluorides via fractional distillation is a nuanced process that demands precision. These compounds can be reactive and may be accompanied by impurities with very similar physical properties. This guide addresses the common challenges and questions that arise during this critical separation process.

Section 1: Critical Pre-Distillation Characterization

Success in fractional distillation is predicated on thorough preparation. Before heating your crude material, a clear understanding of its composition and physical properties is paramount.

Q1: I have a batch of crude 2-Chlorotetrafluoropropanoyl fluoride. What is the absolute first step before I even think about setting up the distillation apparatus?

A: The most critical first step is to determine the boiling point of your crude mixture and, if possible, the primary components within it. Fractional distillation separates compounds based on differences in their boiling points; without this data, you are operating blind.

The Causality Behind This Choice:

  • Separation Strategy: The difference in boiling points between your target compound and its impurities dictates the difficulty of the separation. A small difference (<25 °C) necessitates a highly efficient fractionating column and a slow, carefully controlled distillation.

  • Hazard Assessment: Knowing the temperature required for distillation is crucial for safety. It informs your choice of heating equipment and helps you anticipate potential decomposition or side reactions at elevated temperatures.

  • Efficiency: A preliminary analysis prevents wasted time and resources on a purification strategy that may be unsuitable for the specific impurity profile of your crude material.

A simple yet effective method for this is to perform a micro-distillation on a very small aliquot (~1 mL) of the crude material to observe the temperature range over which it boils.

Q2: What are the likely impurities I should expect in my crude product?

A: The impurity profile is heavily dependent on the synthetic route used. Acyl fluorides are often synthesized from the corresponding carboxylic acids or other acyl halides. Common impurities can include:

  • Isomers: The constitutional isomer, 3-Chlorotetrafluoropropionyl fluoride , is a very common potential impurity if the synthesis involves radical or electrophilic additions to a fluorinated olefin.[1]

  • Starting Materials: Unreacted precursors or reagents used in the fluorination step.

  • Byproducts of Fluorination: Depending on the fluorinating agent used (e.g., DAST, Deoxo-Fluor), various side products can form.[2][3]

  • Solvent Residues: Residual reaction solvents.

  • Hydrolysis Products: Acyl fluorides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid.

Q3: The boiling point for 2-Chlorotetrafluoropropanoyl fluoride isn't in our database. How can I estimate it and the boiling points of potential impurities?

A: This is a common challenge with novel or specialized fluorochemicals. While an experimental boiling point is the gold standard, you can create a working hypothesis by examining the properties of structurally similar compounds. The boiling point is influenced by molecular weight, structure, and intermolecular forces.

Below is a table of related compounds to help illustrate the potential boiling point range and the challenge of separating isomers. Note the significant difference a change in atom position can make.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)
2-Chlorotetrafluoropropanoyl fluoride (Target) CF₃CF(Cl)C(O)F182.48Not Available
3-Chlorotetrafluoropropionyl chlorideCClF₂CF₂C(O)Cl198.9349 - 51
Chlorodifluoroacetyl fluorideCClF₂C(O)F132.4764.3
Chlorine TrifluorideClF₃92.4511.75
Chloryl fluorideClO₂F86.45-6

Data compiled from multiple sources.[4][5]

Given this data, it is reasonable to hypothesize that the boiling point of 2-Chlorotetrafluoropropanoyl fluoride is likely in the range of 20-60 °C, but this must be confirmed experimentally. The key takeaway is that isomers and related fluorinated fragments can be close-boiling, making efficient fractional distillation essential.

Q4: What are the primary safety concerns when handling and distilling this compound?

A: Fluorinated acyl halides should always be treated as hazardous. Based on data for related compounds, you must assume 2-Chlorotetrafluoropropanoyl fluoride is:

  • Corrosive: It will cause severe skin burns and eye damage upon contact.

  • Moisture Sensitive: It can react violently with water, releasing corrosive and toxic fumes like hydrogen fluoride (HF).

  • Toxic upon Inhalation: Vapors can cause respiratory irritation.

Mandatory Safety Protocols:

  • Work in a Certified Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, neoprene or other appropriate chemical-resistant gloves, and a flame-retardant lab coat.

  • Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have calcium gluconate gel available as a first aid measure for potential HF exposure.

Section 2: Fractional Distillation - Setup and Best Practices

Q5: What type of distillation column and packing should I use for this purification?

A: For separating mixtures with potentially close boiling points, a packed column is generally superior to a tray column in a laboratory setting. The packing increases the surface area available for vapor-liquid equilibria, leading to a higher number of "theoretical plates" and a more efficient separation.

  • Recommended Column: A Vigreux column is a good starting point. For more challenging separations, a column packed with Raschig rings or metal sponge (like stainless steel) provides higher efficiency.

  • Column Dimensions: A longer column provides more theoretical plates and better separation. A typical lab-scale column would be 30-60 cm in length.

Q6: Can you provide a diagram and step-by-step guide for the apparatus setup?

A: Absolutely. A properly assembled apparatus is crucial for both efficiency and safety.

Diagram: Fractional Distillation Workflow

FractionalDistillation cluster_setup Apparatus Setup cluster_process Process Control cluster_analysis Analysis & Troubleshooting Crude Crude Product in Distilling Flask Column Fractionating Column (e.g., Vigreux) Crude->Column Vapors Rise Condenser Condenser (Water In/Out) Column->Condenser Purified Vapor Receiver Receiving Flask (in Ice Bath) Condenser->Receiver Condensed Distillate Heat Apply Gentle Heat Heat->Crude Monitor Monitor Head Temp Collect Collect Fractions Monitor->Collect Temp Stable? Troubleshoot Address Issues (Flooding, Bumping) Monitor->Troubleshoot Temp Unstable? Collect->Monitor Change Flask When Temp Rises Purity Check Purity (GC-MS, 19F NMR) Collect->Purity

Caption: Workflow for fractional distillation of 2-Chlorotetrafluoropropanoyl fluoride.

Step-by-Step Experimental Protocol:

  • Glassware Preparation: Ensure all glassware is meticulously dried in an oven and assembled while still warm under a stream of inert gas to eliminate any atmospheric moisture.

  • Charge the Flask: Charge the round-bottom distilling flask with the crude 2-Chlorotetrafluoropropanoyl fluoride and a few anti-bumping granules or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the Column: Attach the fractionating column to the distilling flask. Ensure the joint is well-seated. Use a small amount of vacuum grease if necessary to ensure a good seal, but be mindful of potential contamination.

  • Insulate the Column: Wrap the column and still head (the section below the condenser) with glass wool or aluminum foil. This is a critical step to maintain the temperature gradient necessary for efficient fractionation.

  • Attach Condenser and Thermometer: Attach the condenser and the thermometer adapter. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.

  • Cooling and Collection: Connect the condenser to a chilled water source (water in at the bottom, out at the top). Place the receiving flask in an ice/water bath to ensure efficient condensation of the volatile product.

  • Begin Heating: Slowly heat the distilling flask using a heating mantle. A slow, steady heating rate is crucial.

Section 3: Troubleshooting Common Distillation Problems

Q7: My column is flooding (I see a continuous stream of liquid returning to the pot instead of vapor rising). What's wrong and how do I fix it?

A: Column flooding occurs when the upward flow of vapor is so high that it prevents the downward flow of condensed liquid (reflux). This completely halts the separation process.

  • Primary Cause: The heating rate is too high. The boil-up rate exceeds the capacity of the column to handle the liquid and vapor traffic.

  • Immediate Solution: Reduce the power to the heating mantle immediately. Allow the column to drain. Once the flooding has subsided, you can slowly increase the heat again, but not to the previous level.

  • Other Causes: An excessive pressure drop in the column, which can be caused by the packing being too dense.

Q8: The temperature at the still head is fluctuating wildly. What does this indicate?

A: A fluctuating head temperature is a clear sign that the distillation is not proceeding correctly. It can indicate two main issues:

  • A Mixture is Distilling: A stable temperature plateau indicates that a pure substance (or an azeotrope) is distilling. Fluctuations mean that pockets of different vapor compositions are reaching the thermometer. This suggests your separation is inefficient. The solution is to increase the reflux ratio by reducing the heating rate, allowing more time for equilibrium to be established in the column.

  • Bumping: The liquid in the distilling flask is superheating and then boiling in a single, violent burst. This surge of vapor pushes a large, un-fractionated volume into the column, causing the temperature to spike and then fall. Ensure you have fresh anti-bumping granules or are using vigorous magnetic stirring.

Q9: I am getting poor separation, and my final product is still impure. What are the key parameters to adjust?

A: Poor separation is a common frustration. The effectiveness of your distillation is governed by the balance between the heating rate and the column's efficiency (its number of theoretical plates).

  • Slow Down: This is the most important rule. A slower distillation rate allows for more vaporization-condensation cycles on the surface of the packing material, which is what actually performs the separation.

  • Increase Reflux Ratio: Reflux is the portion of the condensed liquid that is returned to the column. A higher reflux ratio (more liquid returning than being collected) improves separation but takes longer. You can increase reflux by reducing the heating rate or by using a distillation head with a controllable reflux valve.

  • Improve Insulation: Poor insulation allows the column to cool unevenly, disrupting the delicate temperature gradient required for an effective separation. Ensure your column is well-wrapped from the distilling flask to the top of the column.

Section 4: Post-Distillation Analysis and Handling

Q10: How do I confirm the purity of my collected fractions?

A: Visual inspection is not sufficient. You must use analytical instrumentation to confirm the purity and identity of your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique. GC will separate any remaining volatile impurities, and the mass spectrometer will help identify them based on their fragmentation patterns. Specialized non-polar capillary columns are often used for fluorinated compounds.[4]

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is an exceptionally powerful tool for analyzing fluorinated organic molecules. It provides a distinct signal for each unique fluorine environment in the molecule, giving a clear picture of purity and confirming the structure of the desired isomer. The presence of unexpected peaks would indicate impurities.[6]

Q11: What are the best practices for storing purified 2-Chlorotetrafluoropropanoyl fluoride?

A: Given its nature as a reactive acyl fluoride, proper storage is essential to maintain purity.

  • Container: Use a fluoropolymer (e.g., FEP, PFA) or glass container with a PTFE-lined cap.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent hydrolysis from ambient moisture.

  • Temperature: Store in a cool, dry place, away from heat or ignition sources. Refrigeration may be appropriate, but ensure the container is well-sealed to prevent condensation upon removal.

References

  • OILPRODUCTION.NET . Distillation Column Selection and Sizing. Available at: [Link]

  • NextSDS . 2-CHLOROTETRAFLUOROPROPANOYL FLUORIDE — Chemical Substance Information. Available at: [Link]

  • NextSDS . 3-CHLOROTETRAFLUOROPROPIONYL FLUORIDE — Chemical Substance Information. Available at: [Link]

  • ClO2F properties . Properties of ClO2F (Chloryl fluoride). Available at: [Link]

  • Organic Chemistry Portal . Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • RSC Publishing . Stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) for the synthesis of a class of novel vinyl sulfonyl fluorides. Available at: [Link]

  • Organic Chemistry Portal . Acyl fluoride synthesis by fluorination. Available at: [Link]

  • Google Patents. US5457238A - Process for the preparation of fluoroketones.
  • PubChem . Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)- | C7F14O3 | CID 171642. Available at: [Link]

  • NIST WebBook . 2-propenoyl fluoride, 2-fluoro-. Available at: [Link]

  • PDXScholar . Fluorinated Esters: Synthesis and Identification. Available at: [Link]

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • ResearchGate . Purification of fluorides for optical materials synthesis. Available at: [Link]

  • The Research Repository @ WVU . Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. Available at: [Link]

Sources

Troubleshooting

Minimizing thermal degradation of 2-Chlorotetrafluoropropanoyl fluoride at high temperatures

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Chlorotetrafluoropropanoyl Fluoride (2-CTF). This resource is designed to provide in-depth guidance on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chlorotetrafluoropropanoyl Fluoride (2-CTF). This resource is designed to provide in-depth guidance on minimizing thermal degradation and addressing common challenges encountered during its use in experimental settings. As a key building block in the synthesis of fluorinated compounds, particularly in the pharmaceutical industry, understanding the stability and reactivity of 2-CTF is paramount for successful outcomes.[1][2][3] This guide offers practical, evidence-based solutions to common issues, drawing from established principles of fluorine chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 2-CTF.

Q1: What is 2-Chlorotetrafluoropropanoyl Fluoride and why is it important in drug development?

A1: 2-Chlorotetrafluoropropanoyl Fluoride (2-CTF) is a reactive acyl fluoride. The incorporation of fluorine atoms or fluorine-containing groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3] 2-CTF serves as a valuable building block for introducing the 2-chloro-tetrafluoropropanoyl moiety into a target molecule.

Q2: What are the primary signs of thermal degradation of 2-CTF?

A2: The primary indicators of thermal degradation include discoloration of the material (often yellowing or browning), pressure buildup in the reaction vessel due to the formation of gaseous byproducts, and the appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR). Common degradation products can include smaller fluorinated or chlorinated species and potentially hydrogen fluoride (HF) if moisture is present.[4][5][6]

Q3: At what temperature does significant thermal degradation of 2-CTF typically begin?
Q4: Can residual catalysts or reagents from synthesis contribute to the thermal instability of 2-CTF?

A4: Yes, residual impurities, especially strong bases, Lewis acids, or certain metal catalysts, can significantly lower the decomposition temperature of 2-CTF. These impurities can initiate or catalyze degradation pathways that would otherwise require higher thermal energy. Therefore, using highly purified 2-CTF is critical for applications requiring heating.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with 2-CTF.

Issue 1: Formation of Elimination Byproducts During Nucleophilic Substitution Reactions

Problem: You are reacting 2-CTF with a nucleophile (e.g., an alcohol or amine) at an elevated temperature and observe significant formation of elimination byproducts, leading to low yields of the desired product.

Root Cause Analysis: High reaction temperatures often favor elimination pathways over the desired substitution reaction.[9] The basicity of the nucleophile or added base can also promote elimination.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: This is the most critical step. High temperatures provide the activation energy for elimination. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[9]

  • Select a Milder Base: If a base is required to scavenge the HF byproduct, choose a non-nucleophilic, sterically hindered base. Highly basic and unhindered bases can deprotonate adjacent to the carbonyl group, initiating elimination.

  • Optimize Solvent Choice: The solvent can influence reaction pathways. Polar aprotic solvents are common, but in some cases, the addition of a protic co-solvent can help to solvate and stabilize the nucleophile, potentially favoring substitution.

  • Consider a Catalytic Approach: Investigate the use of a catalyst that can activate the acyl fluoride towards nucleophilic attack at a lower temperature, thereby avoiding the conditions that favor elimination.

Issue 2: Poor Reaction Conversion or Stalled Reactions

Problem: Your reaction with 2-CTF is not proceeding to completion, even with extended reaction times and elevated temperatures.

Root Cause Analysis: This could be due to several factors, including insufficient reactivity of the nucleophile, steric hindrance, or degradation of 2-CTF before it can react.

Troubleshooting Steps & Solutions:

  • Verify the Purity of 2-CTF: Impurities can inhibit the reaction. Ensure you are using a high-purity grade of 2-CTF.

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can help to drive the reaction forward according to Le Chatelier's principle.

  • Employ an Activating Agent: For less reactive nucleophiles, the addition of a suitable activating agent or catalyst may be necessary. For example, in deoxyfluorination reactions, certain reagents are designed to be more effective with challenging substrates.[10][11][12]

  • Controlled, Slow Addition: Instead of adding all the 2-CTF at once, a slow, continuous addition to the reaction mixture can maintain a low instantaneous concentration, which can sometimes minimize side reactions and favor the desired product formation.

Issue 3: Inconsistent Results and Poor Reproducibility

Problem: You are experiencing significant variability in yield and purity between different batches of the same reaction.

Root Cause Analysis: Inconsistent reaction conditions, particularly temperature control and atmospheric moisture, are common culprits. The stability of 2-CTF can also vary between batches if not stored correctly.

Troubleshooting Steps & Solutions:

  • Strict Temperature Control: Use a reliable and calibrated heating system (e.g., an oil bath with a temperature controller) to ensure a consistent reaction temperature.

  • Inert Atmosphere: 2-CTF is sensitive to moisture.[13] Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl fluoride to the corresponding carboxylic acid.

  • Use Fresh or Properly Stored 2-CTF: Store 2-CTF in a cool, dry, and dark place under an inert atmosphere. If you suspect the quality of an older bottle, it is best to use a fresh batch.

  • Standardized Procedures: Ensure that all experimental parameters, including reagent addition rates, stirring speed, and work-up procedures, are consistent across all experiments.

III. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Acyl Substitution with 2-CTF at Reduced Temperatures

This protocol provides a general framework for reacting 2-CTF with a nucleophile while minimizing thermal degradation.

Materials:

  • 2-Chlorotetrafluoropropanoyl Fluoride (2-CTF)

  • Nucleophile (e.g., alcohol, amine)

  • Anhydrous, non-protic solvent (e.g., THF, DCM)

  • Non-nucleophilic base (if required)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried reaction flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of inert gas.

  • Dissolve the nucleophile and any non-nucleophilic base in the anhydrous solvent in the reaction flask.

  • Cool the reaction mixture to a suitable starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slowly add 2-CTF (typically 1.0-1.2 equivalents) to the cooled, stirring solution via syringe.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

  • Proceed with standard aqueous work-up and purification procedures.

IV. Data Presentation & Visualization

Table 1: General Guidelines for Temperature Control
Reaction ScaleRecommended Temperature Control MethodKey Considerations
< 1 gIce bath (0 °C), Dry ice/acetone bath (-78 °C)Simple, effective for small-scale reactions.
1 - 10 gCryocooler or refrigerated circulatorPrecise temperature control, suitable for longer reaction times.
> 10 gJacketed reactor with a temperature control unitEssential for maintaining uniform temperature and ensuring safety.
Diagrams

Figure 1: Logical Flow for Troubleshooting 2-CTF Reactions

G start Reaction with 2-CTF issue Identify Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Poor Conversion byproducts Byproduct Formation issue->byproducts Side Reactions inconsistent Inconsistent Results issue->inconsistent Poor Reproducibility check_purity Check 2-CTF Purity low_yield->check_purity optimize_temp Optimize Temperature (Lower) low_yield->optimize_temp byproducts->optimize_temp optimize_base Optimize Base Selection byproducts->optimize_base optimize_solvent Optimize Solvent byproducts->optimize_solvent check_temp Verify Temperature Control inconsistent->check_temp check_atmosphere Ensure Inert Atmosphere inconsistent->check_atmosphere standardize Standardize Procedure inconsistent->standardize

Caption: Troubleshooting workflow for common issues in 2-CTF chemistry.

Figure 2: Potential Degradation Pathways of Acyl Fluorides

G CTF 2-CTF Heat High Temperature CTF->Heat Moisture Moisture (H2O) CTF->Moisture Base Strong Base CTF->Base Decarbonylation Decarbonylation Heat->Decarbonylation Hydrolysis Hydrolysis Moisture->Hydrolysis Elimination Elimination Base->Elimination Byproducts Various Byproducts (e.g., smaller fluoroalkanes, HF) Decarbonylation->Byproducts CarboxylicAcid Corresponding Carboxylic Acid Hydrolysis->CarboxylicAcid Alkene Alkene Byproduct Elimination->Alkene

Caption: Simplified potential degradation pathways for 2-CTF.

V. References

  • BenchChem. (n.d.). Minimizing byproduct formation in fluorochemical synthesis. Retrieved from

  • EvitaChem. (n.d.). 2,3,3,3-Tetrafluoropropanoyl fluoride. Retrieved from

  • Faraday Discussions. (n.d.). Trends in the thermal stability of two-dimensional covalent organic frameworks. RSC Publishing. Retrieved from

  • Organic Syntheses. (n.d.). Procedure. Retrieved from

  • NextSDS. (n.d.). 2-CHLOROTETRAFLUOROPROPANOYL FLUORIDE — Chemical Substance Information. Retrieved from

  • PMC. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Retrieved from

  • Google Patents. (n.d.). EP1232791A1 - Active fluoride catalysts for fluorination reactions. Retrieved from

  • PMC. (2025, December 22). Understanding the Compatibility of Fluoride-Based Radiopharmaceutical Reaction Solutions and PDMS. Retrieved from

  • PMC. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Retrieved from

  • TURI. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from

  • CDC Stacks. (n.d.). criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. Retrieved from

  • PubMed. (2025, September 15). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Retrieved from

  • PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from

  • ResearchGate. (2016, December 1). Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. Retrieved from

  • University of Wisconsin-Madison. (n.d.). Radiative Heat Transfer and Stability in High-Temperature Fluoride-Salt Flow Systems. Retrieved from

  • The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from

  • NSF PAR. (2022, November 14). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. Retrieved from

  • ResearchGate. (2025, August 7). Application of Fluorine in Drug Design | Request PDF. Retrieved from

  • NIST Technical Series Publications. (n.d.). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. Retrieved from

  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from

  • MDPI. (2024, July 15). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. Retrieved from

  • PMC. (n.d.). An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. Retrieved from

  • RSC Publishing. (n.d.). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Retrieved from

  • ResearchGate. (n.d.). a) The effect of preparation temperature when keeping CTF‐BTD and GO.... Retrieved from

  • PubMed. (2025, January 10). Characterizing the precursors of byproducts formed by chlorine and chlorine dioxide disinfection using unknown screening analysis with Orbitrap mass spectrometry. Retrieved from

  • MDPI. (2021, February 24). CTF and FLOCAL Thermal Hydraulics Validations and Verifications within a Multiscale and Multiphysics Software Development. Retrieved from

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Low Conversion Rates with 2-Chlorotetrafluoropropanoyl Fluoride

Welcome to the technical support guide for 2-Chlorotetrafluoropropanoyl fluoride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low conver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Chlorotetrafluoropropanoyl fluoride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low conversion rates, during its use. As a highly reactive perfluorinated acylating agent, its success in synthesis hinges on meticulous control over reagents and reaction conditions. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with 2-Chlorotetrafluoropropanoyl fluoride has a very low conversion rate. What are the most common initial checks I should perform?

A1: Low conversion is a frequent issue that typically points to problems with reagent integrity or fundamental reaction setup. Before delving into more complex variables, start with a systematic check of the basics. The most common culprits are moisture contamination and suboptimal thermal conditions.

Here is a logical workflow to diagnose the issue:

G start Low Conversion Detected reagent_check Step 1: Verify Reagent & Solvent Quality start->reagent_check reagent_ok Reagents Anhydrous & Pure reagent_check->reagent_ok  No reagent_bad Contamination Found reagent_check->reagent_bad  Moisture or Impurities? conditions_check Step 2: Review Reaction Conditions catalyst_check Step 3: Assess Catalyst (if applicable) conditions_check->catalyst_check substrate_check Step 4: Analyze Substrate Reactivity catalyst_check->substrate_check reagent_ok->conditions_check solve_reagent Action: Use fresh, anhydrous reagents and solvents. Dry all glassware. reagent_bad->solve_reagent G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Product Complex AcylF R-C(O)F Complex [R-C(O)-F---AlCl₃] AcylF->Complex + AlCl3 AlCl₃ Acylium R-C≡O⁺ [AlCl₃F]⁻ (Acylium Ion) Complex->Acylium Benzene Ar-H Sigma Sigma Complex (Wheland Intermediate) Benzene->Sigma + Acylium Ion Ketone Ar-C(O)R Sigma->Ketone - H⁺ ProductComplex [Ar-C(O)R---AlCl₃] Ketone->ProductComplex + AlCl₃

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

ParameterRecommendationRationale
Lewis Acid AlCl₃, FeCl₃, BF₃·OEt₂Must be anhydrous. AlCl₃ is generally most effective but also most sensitive to moisture. [1][2]
Solvent Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂)Must be anhydrous and inert. Avoid coordinating solvents (e.g., THF, ethers) that will bind to the Lewis acid.
Temperature 0 °C to RT, potentially refluxBalance reactivity with stability. Start cold and warm as needed. [2]
Stoichiometry >1.0 equivalent of Lewis AcidRequired to activate the acyl fluoride and overcome product inhibition.
Q3: I am reacting 2-Chlorotetrafluoropropanoyl fluoride with an amine/alcohol and the reaction is stalling. What factors should I optimize?

A3: For N- and O-acylations, the key factors are the nucleophilicity of your substrate, effective scavenging of the HF byproduct, and steric hindrance.

  • Weak Nucleophile: Electron-poor amines (e.g., 4-nitroaniline) or sterically hindered secondary amines and tertiary alcohols are inherently poor nucleophiles. The bulky perfluoroalkyl group on the acyl fluoride exacerbates this issue.

    • Solution: Increase the reaction temperature or extend the reaction time. For very weak nucleophiles, consider using a more forcing protocol, but be mindful of potential decomposition.

  • Inadequate HF Scavenging: The reaction produces one equivalent of hydrogen fluoride (HF). If not neutralized, HF can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Causality: R₂NH + HF → R₂NH₂⁺F⁻. The resulting ammonium salt is no longer a nucleophile.

    • Solution: Add at least one equivalent of a non-nucleophilic base. Pyridine or triethylamine (Et₃N) are common choices. For sensitive substrates, a milder base like diisopropylethylamine (DIPEA) may be preferable.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.

    • Solution: Aprotic solvents are standard. Dichloromethane (DCM) is often a good starting point. If solubility or reactivity is an issue, consider switching to acetonitrile (ACN) or tetrahydrofuran (THF), ensuring they are rigorously dry.

Protocol: General Procedure for Amide Formation
  • Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-Chlorotetrafluoropropanoyl fluoride (1.05 eq.) in anhydrous DCM dropwise over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl) or saturated NaHCO₃ solution and proceed with standard extractive workup.

Q4: I'm concerned about the stability and handling of 2-Chlorotetrafluoropropanoyl fluoride. What are the best practices?

A4: Proper handling and storage are critical for both safety and experimental success. Acyl fluorides are reactive and their byproducts can be hazardous. [3][4]

  • Storage: Store in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere, away from moisture. Refrigeration is recommended to minimize decomposition over time.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Hydrolysis Hazard: The reagent reacts with water to form HF. [5]HF is highly corrosive and toxic. Be prepared to handle reactions that may generate HF. Quenching procedures should be performed carefully, often by slowly adding the reaction mixture to a stirred, cooled solution of a base like sodium bicarbonate.

  • Incompatibilities: Avoid contact with strong bases, alcohols, and water outside of the intended reaction conditions. [5]

References
  • Benchchem. (n.d.). Troubleshooting low conversion rates in thiophene acetylation.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate synthesis.
  • Sharpe, S. B., et al. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(1), 153-158. DOI:10.1039/D1SC05316G. Available at: [Link]

  • Jacobsen, E. N., et al. (2012). Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts. Accounts of Chemical Research, 45(6), 886-897. DOI: 10.1021/ar300011p. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Chemistry – A European Journal, 27(45), 11519-11535. DOI: 10.1002/chem.202101183. Available at: [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Sharpe, S. B., et al. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(1), 153-158.
  • Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(21), 5740–5743. DOI: 10.1021/acs.orglett.7b02916. Available at: [Link]

  • Liang, Y., Zhao, Z., Taya, A., & Shibata, N. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters, 23(3), 847–852. DOI: 10.1021/acs.orglett.0c04117. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogen fluoride formed by the hydrolysis reaction is C7F15COOH and.... Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Reactivity of Carbonyl and Carbamoyl Fluorides.

Sources

Reference Data & Comparative Studies

Validation

Validating Reaction Kinetics of 2-Chlorotetrafluoropropanoyl Fluoride Intermediates: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise control and understanding of reaction kinetics are paramount to ensuring process safety, optimizing yield, and maintaining the purity of active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise control and understanding of reaction kinetics are paramount to ensuring process safety, optimizing yield, and maintaining the purity of active pharmaceutical ingredients (APIs) and their intermediates. 2-Chlorotetrafluoropropanoyl fluoride is a key building block in the synthesis of various complex molecules, and the validation of its reaction kinetics, along with its transient intermediates, is a critical step in process development and scale-up. This guide provides an in-depth comparison of modern analytical techniques for validating these kinetics, supported by experimental frameworks and data-driven insights.

The Imperative of Kinetic Validation in Fluorochemical Synthesis

The synthesis involving 2-Chlorotetrafluoropropanoyl fluoride often proceeds through a series of reactive intermediates. The rate of formation and consumption of these species dictates not only the efficiency of the primary reaction pathway but also the emergence of impurities. A thorough kinetic understanding allows for the precise control of reaction parameters such as temperature, pressure, and reactant concentration to maximize the desired product yield while minimizing unwanted side reactions.[1][2] This is particularly crucial in pharmaceutical manufacturing, where process robustness and consistency are non-negotiable.[3][4]

Comparative Analysis of Analytical Techniques for Kinetic Monitoring

The choice of analytical methodology is critical for accurate kinetic profiling. Organofluorine compounds present unique analytical characteristics that can be leveraged for precise monitoring. The following table provides a comparative overview of the most effective techniques for studying the reaction kinetics of 2-Chlorotetrafluoropropanoyl fluoride and its intermediates.

Analytical Technique Principle Strengths Limitations Ideal for Monitoring
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the resonance of the ¹⁹F nucleus, providing structural and quantitative information.[5]High sensitivity and natural abundance of ¹⁹F. Provides real-time, in-situ monitoring without the need for sample extraction.[2][6] Excellent for identifying and quantifying fluorinated intermediates.[7]Requires specialized equipment. May have lower sensitivity for very low concentration species compared to MS.Real-time tracking of reactant consumption, intermediate formation/decay, and product formation.[8]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates components of a mixture based on their affinity for a stationary phase, followed by mass-based detection.[9]High sensitivity and selectivity, capable of detecting trace-level intermediates and byproducts.[10] Can be automated for high-throughput kinetic analysis.Requires sample quenching and preparation, which can introduce errors. Potential for non-ionizable compounds to be missed.[11]Time-course analysis of reaction aliquots to quantify reactants, products, and non-volatile intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture in the gas phase, followed by mass-based detection.[12]Excellent for analyzing volatile reactants, products, and intermediates. High resolving power allows for the separation of complex mixtures.[13]Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes, adding complexity.[14][15]Monitoring the headspace for volatile byproducts or analyzing the reaction mixture for volatile fluorinated species.

Experimental Protocols for Kinetic Validation

A self-validating system is crucial for trustworthy kinetic data.[12] The following protocols are designed to provide robust and reproducible results.

Protocol 1: Real-Time Kinetic Analysis using ¹⁹F NMR Spectroscopy

This protocol enables the in-situ monitoring of the reaction progress, providing a detailed kinetic profile without disturbing the reaction.

Objective: To determine the reaction rate constants for the consumption of 2-Chlorotetrafluoropropanoyl fluoride and the formation of its primary product.

Materials:

  • Reactants for the synthesis involving 2-Chlorotetrafluoropropanoyl fluoride

  • An appropriate deuterated solvent for the reaction

  • An internal standard with a distinct ¹⁹F chemical shift (e.g., p-fluorobenzoic acid)[8]

  • NMR spectrometer equipped with a ¹⁹F probe and temperature control

Methodology:

  • In an NMR tube, dissolve a known concentration of the internal standard in the deuterated solvent.

  • Add a precise amount of the starting materials, excluding the 2-Chlorotetrafluoropropanoyl fluoride, to the NMR tube and acquire a baseline ¹⁹F NMR spectrum.

  • Initiate the reaction by adding a known quantity of 2-Chlorotetrafluoropropanoyl fluoride to the NMR tube at a controlled temperature.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals. The high sensitivity of ¹⁹F allows for rapid data acquisition.[5][6]

  • Process the spectra and integrate the signals corresponding to the reactant, product(s), and the internal standard.

  • Plot the concentration of the reactant and product(s) as a function of time. The concentration can be calculated relative to the known concentration of the internal standard.[8]

  • Fit the concentration-time data to the appropriate rate law to determine the reaction order and rate constants.

Protocol 2: Time-Course Kinetic Analysis using HPLC-MS

This method is ideal for reactions where in-situ monitoring is not feasible or when very low concentrations of intermediates need to be quantified.

Objective: To quantify the concentration of reactants, intermediates, and products over time to determine the reaction kinetics.

Materials:

  • Reaction setup with controlled temperature and stirring

  • Quenching solution (e.g., a cold, acidic, or basic solution to stop the reaction)

  • HPLC-MS system with a suitable column (e.g., C18) and mass spectrometer

  • High-purity solvents for the mobile phase

  • Reference standards for all analytes of interest

Methodology:

  • Set up the reaction in a thermostated vessel with vigorous stirring.

  • Initiate the reaction by adding the final reactant.

  • At predetermined time intervals, withdraw a small, precise aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Dilute the quenched sample to a suitable concentration for HPLC-MS analysis.

  • Inject the diluted samples onto the HPLC-MS system.

  • Develop a separation method that resolves the reactant, intermediates, and products.

  • Quantify the concentration of each species using the mass spectrometer, preferably with calibration curves generated from the reference standards.

  • Plot the concentration of each species as a function of time and determine the reaction rates and rate constants.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for a clear understanding of complex processes. The following Graphviz diagrams illustrate a hypothetical reaction pathway for the amination of 2-Chlorotetrafluoropropanoyl fluoride and the corresponding analytical workflow for kinetic validation.

Reaction_Pathway Reactant 2-Chlorotetrafluoropropanoyl Fluoride + Amine Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Addition Intermediate->Reactant Reverse Reaction Product Amide Product Intermediate->Product Elimination of F⁻ Byproduct HF + HCl Product->Byproduct + Halide Salts

Caption: Hypothetical reaction pathway for the amination of 2-Chlorotetrafluoropropanoyl fluoride.

Analytical_Workflow cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_validation Validation Phase Reaction_Setup 1. Controlled Reaction Setup Sampling 2. Timed Aliquot Sampling Reaction_Setup->Sampling Quenching 3. Immediate Reaction Quenching Sampling->Quenching Sample_Prep 4. Sample Preparation & Dilution Quenching->Sample_Prep Analysis 5. Analytical Measurement (¹⁹F NMR / HPLC-MS / GC-MS) Sample_Prep->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing Kinetic_Modeling 7. Kinetic Modeling Data_Processing->Kinetic_Modeling Parameter_Determination 8. Rate Law & Constant Determination Kinetic_Modeling->Parameter_Determination

Caption: General workflow for kinetic validation of chemical reactions.

Conclusion

The validation of reaction kinetics for 2-Chlorotetrafluoropropanoyl fluoride and its intermediates is a multifaceted process that relies on the selection of appropriate analytical techniques and the implementation of rigorous experimental protocols. While ¹⁹F NMR offers the advantage of real-time, in-situ monitoring, HPLC-MS and GC-MS provide high sensitivity for ex-situ analysis of complex mixtures. By employing a comparative approach and adhering to the principles of scientific integrity, researchers can gain a comprehensive understanding of the reaction dynamics, leading to the development of safer, more efficient, and robust chemical processes in the pharmaceutical and allied industries.

References

  • Camps, F., et al. Kinetic and equilibrium studies by 19F nuclear magnetic resonance of the formation of acetyl fluoride from acetyl chloride and tetraethylammonium fluoride in acetic acid. RSC Publishing. [Online] Available at: [Link]

  • Forczek, S. T., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Online] Available at: [Link]

  • Downey, K. T., et al. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. PMC. [Online] Available at: [Link]

  • Jaganathan, S., et al. Experimental and Theoretical Study on the OH-Reaction Kinetics and Photochemistry of Acetyl Fluoride (CH3C(O)F), an Atmospheric Degradation Intermediate of HFC-161 (C2H5F). PubMed. [Online] Available at: [Link]

  • Bruker. Introduction to 19F NMR in Modern Drug Development. [Online] Available at: [Link]

  • Forczek, S. T., et al. 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. [Online] Available at: [Link]

  • Welch, C. J., et al. Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications. [Online] Available at: [Link]

  • Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Online] Available at: [Link]

  • ResearchGate. ¹⁹F NMR spectroscopy kinetic study of the formation of 9a from... | Download Scientific Diagram. [Online] Available at: [Link]

  • bioRxiv. Contrasting Kinetics of Highly Similar Chloroalkane Reductive Dehalogenases. [Online] Available at: [Link]

  • Harris, B. Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. [Online] Available at: [Link]

  • Acevedo-Villanueva, P. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Online] Available at: [Link]

  • RSC Publishing. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Online] Available at: [Link]

  • ResearchGate. Atmospheric chemistry of perfluorobutenes (CF3CFCFCF3 and CF3CF2CFCF2): Kinetics and mechanisms of reactions with OH radicals and chlorine atoms, IR spectra, global warming potentials, and oxidation to perfluorocarboxylic acids. [Online] Available at: [Link]

  • ResearchGate. Current Practices of Process Validation for Drug Substances and Intermediates | Request PDF. [Online] Available at: [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Online] Available at: [Link]

  • PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Online] Available at: [Link]

  • SciSpace. Gc-ms determination of halogen derivatives of acetic acid. [Online] Available at: [Link]

  • ResearchGate. Alternative Synthetic Routes to Hydrofluoro Olefins | Request PDF. [Online] Available at: [Link]

  • PubMed. Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. [Online] Available at: [Link]

  • Hokkaido Institute of Public Health. Measurement of Halogenated Acetic Acids by GC/MS Using Slightly Polar Capillary Columns. [Online] Available at: [Link]

  • ResearchGate. Kinetics of Halogenated Disinfection By‐Products Formation in Chlorinated Seawater | Request PDF. [Online] Available at: [Link]

  • PMC. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Online] Available at: [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Online] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-Chlorotetrafluoropropanoyl Fluoride

As a highly reactive, heavily fluorinated acyl fluoride, 2-chlorotetrafluoropropanoyl fluoride presents a complex dual-hazard profile. Operationally, it is an acute toxicological threat due to its extreme volatility and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive, heavily fluorinated acyl fluoride, 2-chlorotetrafluoropropanoyl fluoride presents a complex dual-hazard profile. Operationally, it is an acute toxicological threat due to its extreme volatility and rapid hydrolysis into lethal hydrofluoric acid (HF). Environmentally, its degradation products are highly persistent per- and polyfluoroalkyl substances (PFAS) that resist standard waste treatment.

This guide provides researchers and drug development professionals with a self-validating, causality-driven framework for the safe handling, point-of-use quenching, and bulk disposal of this reagent.

Physicochemical Profiling & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the physical and chemical drivers of the reagent's behavior. The extreme volatility of this compound dictates that it cannot be handled or disposed of like standard liquid acyl chlorides.

PropertyValueOperational Implication for Disposal
CAS Number 28627-00-1Essential for regulatory tracking of halogenated and PFAS-containing waste[1].
Molecular Formula C3ClF5OThe high fluorine-to-carbon ratio dictates severe environmental persistence, requiring specialized high-temperature destruction[1].
Boiling Point 15.0 °C – 17.0 °CCritical: Exists as a gas or highly volatile liquid at standard room temperature. Mandates refrigeration and closed-system handling[1].
Hydrolysis Profile Highly ExothermicReacts violently with ambient moisture or water to generate corrosive HF gas and 2-chloro-2,3,3,3-tetrafluoropropanoic acid[2].
Immediate Operational Safety & Containment

Before initiating any disposal or quenching procedures, the laboratory environment must be secured against the primary acute hazard: Hydrofluoric Acid (HF) exposure . Acyl fluorides hydrolyze upon contact with moisture in the air, skin, or respiratory tract[2].

  • First Aid Readiness: HF burns are deceptive. Dilute HF exposure may present a latency period of up to 24 hours before severe tissue damage and systemic hypocalcemia become apparent. It is mandatory to have a 2.5% calcium gluconate gel immediately accessible on the benchtop prior to opening the reagent[3].

  • Containment: All work, including waste consolidation, must be performed in a high-velocity fume hood.

  • Material Compatibility: Never use glass containers for quenching or storing acyl fluoride waste. HF rapidly etches silica, compromising the vessel's structural integrity and generating toxic silicon tetrafluoride gas. Use only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) vessels.

In-Lab Quenching & Neutralization Protocol

Residual 2-chlorotetrafluoropropanoyl fluoride in reaction vessels, transfer lines, or expired lecture bottles cannot be directly transferred to standard organic waste carboys. It must be chemically deactivated via controlled alkaline hydrolysis.

Step-by-Step Alkaline Quenching Methodology:

  • Thermal Stabilization: Submerge the primary reaction vessel containing the residual reagent in an ice-brine bath (-5 °C to 0 °C).

    • Causality: Because the boiling point of the reagent is 15–17 °C[1], chilling suppresses violent vaporization during the exothermic quenching process, keeping the reagent in a manageable liquid state.

  • Alkaline Preparation: In a separate HDPE container, prepare a 1.0 M to 2.0 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Chill this basic solution to 0 °C.

  • Controlled Addition: Under vigorous magnetic stirring, introduce the chilled 2-chlorotetrafluoropropanoyl fluoride dropwise (if liquid) or via a subsurface sparging line (if gaseous) into the alkaline solution.

    • Causality: Subsurface addition prevents the escape of unreacted acyl fluoride vapors. The strongly alkaline environment immediately drives the hydrolysis reaction to completion, trapping the generated HF as stable, non-volatile sodium fluoride (NaF) salts[2].

  • Self-Validating Verification: After complete addition, continue stirring for 30 minutes. Test the solution with universal pH indicator paper. The solution must remain strongly basic (pH > 10). If the pH drops below 10, the neutralization of HF is incomplete; add additional NaOH until the pH stabilizes above 10.

  • Waste Segregation: Seal the HDPE container. Label clearly as "Hazardous Aqueous Waste: Contains Fluoride Salts and PFAS." Store in a secondary containment tray strictly segregated from acidic waste streams.

Bulk Disposal & Thermal Mineralization Strategy

Once neutralized at the bench, the resulting aqueous waste contains 2-chloro-2,3,3,3-tetrafluoropropanoate salts. These are highly persistent PFAS compounds.

Standard municipal or low-temperature chemical incineration is entirely insufficient for this waste stream. At lower incineration temperatures (200 °C – 600 °C), perfluorocarboxylic acids undergo HF elimination to form volatile organofluorines (VOFs), such as tetrafluoromethane (CF4) and hexafluoroethane (C2F6)[4]. These VOFs are potent greenhouse gases that easily escape thermal oxidizers.

Logistical Disposal Plan: To achieve complete destruction, the waste must be manifested to a specialized hazardous waste facility capable of High-Temperature Hydropyrolysis (>1000 °C) [5]. During this process, the facility must introduce calcium hydroxide (Ca(OH)₂) or calcium oxide into the combustion chamber. This critical step mineralizes the liberated fluorine radicals, fixing them permanently as inert calcium fluoride (CaF₂) slag, thereby preventing atmospheric fluorine pollution[4].

G A 2-Chlorotetrafluoropropanoyl Fluoride (Volatile Gas/Liquid) B Alkaline Hydrolysis (NaOH / H2O) A->B Controlled Quenching C Sodium Fluoride (NaF) + Toxic PFAS Salts B->C Exothermic Neutralization D High-Temp Incineration (>1000 °C) + Ca(OH)2 C->D Regulated Waste Transfer E Complete Mineralization (CaF2, CO2, H2O, HCl) D->E Thermal Destruction

Safe disposal workflow and thermal mineralization of 2-chlorotetrafluoropropanoyl fluoride.

References
  • Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Supplementary Information: In-flow generation of thionyl fluoride (SOF2) enables the rapid and efficient synthesis of acyl fluorides. University of Amsterdam (uva.nl). Available at: [Link]

  • Acetyl fluoride. Grokipedia. Available at:[Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology - ACS Publications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chlorotetrafluoropropanoyl fluoride

As a Senior Application Scientist, I frequently consult with research teams on the integration of highly reactive fluorinated building blocks into their drug development and materials science pipelines. 2-Chlorotetrafluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the integration of highly reactive fluorinated building blocks into their drug development and materials science pipelines. 2-Chlorotetrafluoropropanoyl fluoride is a potent electrophile, but its extreme volatility and reactivity demand uncompromising respect.

Handling this compound is not merely about following a checklist; it requires a mechanistic understanding of why specific safety protocols are deployed. This guide provides the authoritative, self-validating procedures necessary to handle this chemical safely, ensuring both scientific integrity and operator protection.

Part 1: Physicochemical Profile & Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand the physical state and reactivity profile of the chemical. 2-Chlorotetrafluoropropanoyl fluoride (CAS: 28627-00-1) has a molecular weight of 182.48 g/mol [1] and an exceptionally low boiling point of 15–17 °C[2].

The Core Hazard Mechanism: Because its boiling point is below standard room temperature, this compound exists as a highly volatile liquid or gas under ambient conditions[2]. Furthermore, as an acyl fluoride, it is acutely sensitive to moisture. Upon contact with ambient humidity, mucous membranes, or skin sweat, it undergoes rapid exothermic hydrolysis[3]. This reaction cleaves the acyl-fluorine bond, generating 2-chloro-2,3,3,3-tetrafluoropropanoic acid, hydrochloric acid (HCl), and—most critically—hydrofluoric acid (HF) [4].

The generation of HF dictates our entire Personal Protective Equipment (PPE) and operational strategy. Unlike standard acids that burn the surface, undissociated HF penetrates deep into tissues where the fluoride ion dissociates and chelates calcium, leading to severe tissue necrosis and systemic toxicity[4][5].

Table 1: Physicochemical & Hazard Summary

PropertyValueOperational Implication (The "Why")
CAS Number 28627-00-1Unique identifier for SDS cross-referencing.
Boiling Point 15–17 °CMust be handled chilled (< 5 °C) to maintain a liquid state and prevent hazardous pressure buildup[2].
Molecular Weight 182.48 g/mol High vapor density; vapors will pool in the bottom of poorly ventilated spaces[1].
Hydrolysis Byproducts HF, HCl, Carboxylic AcidMandates the use of HF-specific PPE, strict inert atmosphere, and the immediate availability of calcium gluconate[3][4].

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling volatile acyl fluorides. The following matrix outlines the required equipment and the mechanistic rationale behind each choice.

Table 2: Advanced PPE Matrix

Protection CategoryRecommended EquipmentMechanistic Rationale
Respiratory Class II Fume Hood (Min 100 LFM face velocity).Captures volatile gases (BP 15-17 °C) and highly corrosive HF/HCl aerosols before they reach the operator's breathing zone.
Dermal (Hands) Heavy-duty Neoprene or Butyl Rubber gloves over inner disposable Nitrile gloves.Thin nitrile is rapidly permeated by HF. Neoprene provides a robust, dual-action barrier against both the halogenated organic compound and aqueous acids.
Ocular/Face Indirect-vented chemical splash goggles + Full face shield.Protects mucous membranes from volatile gas expansion and rapid hydrolysis upon contact with eye moisture.
Body Chemically resistant apron (Neoprene/Polyurethane) worn over a standard lab coat.Prevents systemic skin exposure in the event that a pressurized vessel ruptures during transfer.

Part 3: Operational Workflow & Handling Protocol

The following self-validating protocol ensures that the chemical remains in a stable liquid state and is never exposed to ambient moisture.

Protocol: Safe Handling and Transfer
  • Pre-Operation Validation: Ensure the fume hood is operating correctly. Verify that the inert gas line (Argon or N₂) is passed through a desiccant column to ensure absolute dryness.

  • Temperature Suppression: Submerge the sealed reagent bottle in an ice-water bath (0–5 °C) for at least 30 minutes prior to use.

    • Causality: At standard room temperature, the internal pressure of the vessel will be elevated due to the chemical's 15–17 °C boiling point[2]. Chilling forces the compound into a stable liquid phase, preventing hazardous aerosolization upon opening.

  • Inert Purging: Purge the receiving reaction flask with dry Argon for 15 minutes. Moisture is the enemy; even trace ambient humidity will trigger hydrolysis, yielding HF[3].

  • Closed-System Transfer: Insert a dry, argon-purged cannula or a gas-tight syringe into the chilled reagent septum. Transfer the required volume slowly. Never pour this reagent, as the high surface area will cause immediate volatilization and HF cloud formation.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood & Dry Ar/N2 PPE 2. Don Specialized PPE Neoprene Gloves, Face Shield Start->PPE Temp 3. Temperature Control Chill Reagent to < 5°C PPE->Temp Transfer 4. Closed-System Transfer Cannula or Gas-Tight Syringe Temp->Transfer Reaction 5. Execute Reaction Under Inert Atmosphere Transfer->Reaction Quench 6. Post-Reaction Alkaline Calcium Quench Reaction->Quench

Fig 1: Closed-system handling workflow for volatile acyl fluorides.

Part 4: Disposal and Neutralization Plan (The Calcium Quench)

Standard aqueous workups are insufficient and dangerous for acyl fluorides. We utilize a targeted calcium quench to permanently neutralize the hazard.

Protocol: Reaction Quenching
  • Solvent Dilution: Upon reaction completion, dilute the crude mixture with a dry, inert solvent (e.g., Dichloromethane) to reduce the concentration of unreacted acyl fluoride.

  • Preparation of the Quench Bath: In a separate, oversized flask, prepare a vigorously stirring slurry of Calcium Hydroxide (Ca(OH)₂) in ice water.

  • Controlled Addition: Slowly add the diluted reaction mixture dropwise to the Ca(OH)₂ slurry.

    • Causality: The highly exothermic hydrolysis reaction is controlled by the ice bath. The hydroxide ions neutralize the acidic protons (H⁺), while the calcium ions act as a fluoride scavenger, precipitating the liberated fluoride as thermodynamically stable, insoluble Calcium Fluoride (CaF₂). This permanently removes the toxic fluoride hazard from the waste stream.

  • Validation: Test the aqueous layer with pH paper. Proceed to standard hazardous waste disposal only when the pH is confirmed to be > 7, validating that all acidic fluorides have been neutralized.

Part 5: Emergency Response & HF Exposure Protocol

HF exposure requires specific, immediate action that differs from standard acid burn treatments[4][5].

Protocol: Suspected HF/Acyl Fluoride Skin Exposure
  • Immediate Dilution: Flush the affected skin with water for exactly 5 minutes .

    • Causality: Unlike standard acid burns that require 15+ minutes of flushing, prolonged washing of HF burns delays the critical chemical neutralization step[4].

  • Fluoride Chelation: Generously apply 2.5% calcium gluconate gel to the site. Massage continuously.

    • Causality: The calcium gluconate provides a localized, highly concentrated source of calcium ions that outcompete human tissue for the fluoride ions, forming insoluble CaF₂ and halting deep tissue necrosis[4][5].

  • Medical Escalation: Seek emergency medical care immediately, ensuring responders are aware of the HF exposure.

HFExposure Exposure Suspected HF/Acyl Fluoride Exposure Wash Immediate Water Flush (Max 5 Mins) Exposure->Wash Gel Apply 2.5% Calcium Gluconate Gel Wash->Gel Medical Seek Immediate Medical Attention Gel->Medical

Fig 2: Emergency response pathway for suspected hydrofluoric acid exposure.

References

  • [1] ChemWhat. "2-氯四氟丙酰氟CAS#: 28627-00-1 - ChemWhat | 化学品和生物制品数据库". ChemWhat. URL:[Link]

  • [2] Fluorine1. "Catalog: 92-93". Fluorine1.ru. URL: [Link]

  • [4] University of Amsterdam. "Supplementary Information: In-flow generation of thionyl fluoride (SOF2) enables the rapid and efficient synthesis of acyl fluorides". UvA.nl. URL: [Link]

  • [5] Organic Syntheses. "benzoyl fluoride - Organic Syntheses Procedure". Orgsyn.org. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorotetrafluoropropanoyl fluoride
Reactant of Route 2
2-Chlorotetrafluoropropanoyl fluoride
© Copyright 2026 BenchChem. All Rights Reserved.